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  • Product: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Profiling and Synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Executive Summary & Strategic Context (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (CAS: 1334160-89-2) is a highly versatile, enantiopure heterocyclic building block extensively utilized in modern drug discovery[1],[2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (CAS: 1334160-89-2) is a highly versatile, enantiopure heterocyclic building block extensively utilized in modern drug discovery[1],[2]. Featuring a primary amine attached to a chiral center adjacent to a 5-methyl-1,3-oxazole ring, this scaffold serves as a critical pharmacophore vector.

In medicinal chemistry, the oxazole core provides a rigid, metabolically stable bioisostere for amides and highly lipophilic phenyl rings[3]. The (1R)-chiral amine enables precise spatial orientation for hydrogen bonding within target protein pockets, making it highly valuable in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted central nervous system (CNS) therapeutics[4],[5].

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties is essential for downstream synthetic planning, handling, and formulation[6],[7]. While the racemic mixture is registered under CAS 1017179-33-7[8],[9], the pure (1R) enantiomer is specifically targeted for stereoselective applications to avoid off-target toxicity and improve binding affinity.

Table 1: Quantitative Physicochemical Data

PropertySpecification / Value
Chemical Name (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
CAS Registry Number 1334160-89-2
Racemate CAS Number 1017179-33-7
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Canonical SMILES CC1=NC=C(C)O1
Physical State Liquid to low-melting solid (typically handled as an HCl salt)
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2) to prevent oxidation
Standard Purity ≥95% (Validated via Chiral HPLC/GC)

Asymmetric Synthesis: The Ellman Sulfinamide Protocol

While classical resolution of the racemate via chiral acids is possible, de novo asymmetric synthesis ensures higher yields and avoids the 50% material loss inherent to resolution. As a standard practice in advanced chemical development, the Ellman chiral sulfinamide methodology is recommended for its robustness, scalability, and self-validating intermediate stages[5].

Experimental Workflow & Causality
  • Step 1: Imine Condensation

    • Protocol: 1-(5-methyl-1,3-oxazol-2-yl)ethanone is reacted with (R)-tert-butanesulfinamide in tetrahydrofuran (THF).

    • Causality: Titanium(IV) ethoxide (Ti(OEt)4) is employed rather than standard acid catalysts. Ti(OEt)4 serves a critical dual purpose: it acts as a Lewis acid to activate the ketone carbonyl, and it irreversibly scavenges the water byproduct, driving the thermodynamic equilibrium entirely toward the sulfinyl imine.

  • Step 2: Diastereoselective Reduction

    • Protocol: The resulting imine is cooled to -78°C in THF and reduced using Sodium Borohydride (NaBH4).

    • Causality: The extreme cold is non-negotiable. At -78°C, the sodium cation coordinates tightly to both the sulfinyl oxygen and the imine nitrogen, locking the molecule into a rigid six-membered transition state. The hydride from NaBH4 is forced to attack from the less sterically hindered face, yielding the (R,R)-sulfinamide intermediate with a diastereomeric excess (d.e.) typically >95%.

  • Step 3: Acidic Deprotection

    • Protocol: The chiral auxiliary is removed using 4M HCl in dioxane/methanol at room temperature.

    • Causality: The highly acidic conditions selectively cleave the N-S bond without degrading the sensitive oxazole ring, precipitating the final (1R)-amine as a stable, easily isolable hydrochloride salt.

Workflow A 1-(5-methyl-1,3-oxazol-2-yl)ethanone B Ti(OEt)4, THF, 70°C + (R)-tert-butanesulfinamide A->B C Chiral Sulfinyl Imine B->C D NaBH4, THF, -78°C Diastereoselective Reduction C->D E (R,R)-Sulfinamide Intermediate D->E F 4M HCl in Dioxane MeOH, RT E->F G (1R)-1-(5-methyl-1,3-oxazol-2-yl) ethan-1-amine (HCl salt) F->G

Fig 1: Asymmetric synthesis of the (1R)-amine via Ellman's chiral sulfinamide methodology.

Analytical Validation & Quality Control

A hallmark of rigorous chemical development is the implementation of self-validating protocols. The Ellman route inherently provides this capability:

  • Intermediate Validation (Self-Validating Step): Before deprotection, the (R,R)-sulfinamide intermediate must be analyzed via crude 1H-NMR. The tert-butyl group of the sulfinamide auxiliary produces a sharp, distinct singlet (~1.2 ppm). If any unwanted (R,S)-diastereomer is present, its tert-butyl singlet will appear at a slightly shifted frequency. The ratio of the integrals of these two peaks provides an immediate, absolute measurement of the diastereomeric ratio (d.r.) without requiring complex chiral chromatography.

  • Final API Release: The final (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine must be validated via Chiral HPLC (e.g., using a Chiralpak AD-H column with an isocratic Hexane/Isopropanol/Diethylamine mobile phase) to ensure an enantiomeric excess (e.e.) of >98% prior to biological assays[2].

References

  • National Institutes of Health (PMC). "Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases". Available at:[Link]

  • Google Patents. "US9296732B2 - Substituted benzamides and their uses".
  • Google Patents. "US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds".

Sources

Exploratory

Solubility profile of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of (1R)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , a critical chiral building block in the synthesis of heterocyclic pharmaceutical intermediates.[1][2][3] As a Senior Application Scientist, I have structured this document to move beyond static data, offering a dynamic framework for solvent selection, crystallization optimization, and stability management.

The molecule is characterized by a polar 1,3-oxazole core coupled with a basic primary amine at a chiral center.[2][3] Its physicochemical behavior is dominated by the high pKa of the aliphatic amine (~9.0–9.[3]5) and the hydrogen-bond accepting nature of the oxazole ring.[1][3] Consequently, its solubility profile exhibits distinct amphiphilic characteristics: high solubility in polar protic/aprotic solvents and limited solubility in non-polar hydrocarbons, making antisolvent crystallization a viable purification strategy.[2][3]

Part 1: Physicochemical Characterization & Solubility Drivers

To design an effective solubility screen, one must first understand the molecular forces at play.[2][3]

Structural Analysis
  • Core Scaffold: 5-methyl-1,3-oxazole.[1][2][3][4][5] The oxygen and nitrogen atoms in the ring act as weak Hydrogen Bond Acceptors (HBA).[1][3]

  • Functional Group: Primary amine (-NH2).[1][3] This is a strong Hydrogen Bond Donor (HBD) and Acceptor.[1] It dictates the pH-dependent solubility (pH < pKa = ionized/soluble in water; pH > pKa = neutral/lipophilic).[1][3]

  • Chirality: The (1R) configuration does not alter solubility in achiral solvents compared to the racemate but is critical for diastereomeric salt formation (e.g., with L-Tartaric acid).[1][3]

Theoretical Property Profile
  • Molecular Weight: ~126.16 g/mol [1][2][3][6]

  • LogP (Predicted): 0.4 – 0.8 (Moderately lipophilic, soluble in organic/aqueous interfaces).

  • pKa (Base): ~9.2 (Amine).[1] The oxazole nitrogen is weakly basic (pKa ~1.[3]0) and does not protonate under standard processing conditions.

Part 2: Empirical Solubility Profile

The following profile categorizes solvents based on their interaction mechanism with the amine and oxazole moieties.

Table 1: Solubility Classification

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) Strong H-bonding with the primary amine.[1][2][3] Ideal for reaction media but poor for isolation (high yield loss).[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Dipole-dipole interactions stabilize the polar oxazole ring.[3] Difficult to remove (high boiling point).
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) Good solvation of the hydrophobic methyl-oxazole face.[1][3] Standard extraction solvent.[3]
Ethers THF, 2-MeTHF, MTBEModerate Good balance.[2][3] MTBE often shows temperature-dependent solubility, making it a candidate for cooling crystallization.[1][2][3]
Esters Ethyl Acetate, IPMModerate to High Caution:[2][3] Primary amines can react with esters (aminolysis) at high temperatures/long durations.[1]
Hydrocarbons n-Heptane, Hexane, TolueneLow (<5 mg/mL) Lack of H-bonding capability.[1][2][3] Excellent antisolvents to force precipitation.[3]
Water Water (pH 7)High The amine forms H-bonds with water.[1][3] At pH < 7, solubility increases drastically due to salt formation.[3]

Part 3: Methodologies for Solubility Determination

Trustworthy data requires a self-validating experimental protocol.[1][2][3][7] The following workflow ensures accuracy by accounting for equilibration time and solid-state changes.

Equilibrium Solubility Protocol (Shake-Flask Method)
  • Preparation: Add excess solid (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine to a crimp-top vial containing 2 mL of the target solvent.

  • Agitation: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to avoid precipitation).

  • Quantification: Analyze the filtrate via HPLC-UV (210-254 nm) against a standard curve.

  • Solid State Check: Analyze the undissolved residue by XRPD to ensure no solvate/polymorph conversion occurred.

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Amine Sample SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Equilibrate Equilibrate (24h @ 25°C) SolventAdd->Equilibrate Filter Filter Supernatant (0.45 µm) Equilibrate->Filter SolidCheck XRPD of Residue Equilibrate->SolidCheck Residue Analysis Analysis HPLC Quantification Filter->Analysis Decision Solubility Value Analysis->Decision Report: High (>50mg/mL) Report: High (>50mg/mL) Decision->Report: High (>50mg/mL) >50 Report: Moderate Report: Moderate Decision->Report: Moderate 10-50 Report: Low (<1 mg/mL) Report: Low (<1 mg/mL) Decision->Report: Low (<1 mg/mL) <1

Figure 1: Standardized workflow for equilibrium solubility determination ensuring solid-state integrity.

Part 4: Application in Process Chemistry

Crystallization Strategy

For this molecule, cooling crystallization from Ethers (MTBE) or antisolvent crystallization (Alcohol/Heptane) are the most robust methods.

  • Antisolvent System: Dissolve in minimal Ethanol (Solvent)

    
     Slowly add n-Heptane (Antisolvent) 
    
    
    
    Induce nucleation.[1]
  • Chiral Resolution: If upgrading enantiomeric excess (ee), use L-Tartaric acid or Mandelic acid in Ethanol.[1][3] The resulting diastereomeric salt will have a distinct solubility profile, typically lower in alcohols than the free base.[2][3]

Extraction & Purification
  • pH Swing Extraction:

    • Dissolve crude in dilute HCl (pH 2)

      
       Impurities remain in organic layer (DCM).[1]
      
    • Wash aqueous layer with DCM.[3]

    • Basify aqueous layer to pH 12 (NaOH)

      
       Amine becomes free base.[3]
      
    • Extract free base into DCM or MTBE.[3]

Visualization: Salt Selection & Crystallization Logic

CrystallizationLogic Crude Crude Amine (Oil/Solid) SolventSelect Screen Solvents Crude->SolventSelect PathA Free Base Purification SolventSelect->PathA High Purity Req PathB Salt Formation (HCl, Tartrate) SolventSelect->PathB Storage Stability Req MethodA Antisolvent: EtOH / Heptane PathA->MethodA Oil tendency MethodB Cooling: IPA or MTBE PathB->MethodB High MP Solid Result Pure Crystalline Solid MethodA->Result MethodB->Result

Figure 2: Decision matrix for purifying the amine via free-base crystallization or salt formation.

Part 5: Stability & Handling

  • Chemical Stability: Primary amines are prone to oxidation and carbamate formation (with atmospheric CO2). Store under Nitrogen/Argon.[3]

  • Solvent Incompatibility:

    • Ketones (Acetone, MEK): Strictly avoid. Primary amines react to form imines (Schiff bases) .[1]

    • Esters (EtOAc): Avoid prolonged heating; risk of amide formation.

    • Aldehydes: Instant reaction; avoid trace aldehyde impurities in solvents.[3]

References

  • PubChem. Compound Summary: 5-Methyl-1,3-oxazol-2-amine (Structural Analogue).[1][2][3] National Library of Medicine.[3] Available at: [Link][1]

  • MDPI. Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones. Molbank 2023.[3] Available at: [Link][1][8]

Sources

Foundational

Therapeutic Applications of 5-Methyl-1,3-Oxazole Chiral Amines: A Technical Guide to Scaffold Optimization and Stereoselective Synthesis

As drug discovery pivots toward increasingly complex and highly specific molecular targets, the architectural precision of small-molecule ligands has never been more critical. Among privileged scaffolds, the 5-methyl-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex and highly specific molecular targets, the architectural precision of small-molecule ligands has never been more critical. Among privileged scaffolds, the 5-methyl-1,3-oxazole chiral amine framework has emerged as a powerhouse in medicinal chemistry. By combining the metabolic resilience of a substituted oxazole ring with the stereospecific spatial vectors of a chiral amine, this motif solves critical challenges in target engagement, off-target toxicity, and pharmacokinetic stability.

This whitepaper provides an in-depth technical analysis of the pharmacological utility, structure-activity relationships (SAR), and field-proven stereoselective synthetic workflows for 5-methyl-1,3-oxazole chiral amines.

Structural Rationale: The 5-Methyl-1,3-Oxazole Advantage

The unsubstituted 1,3-oxazole ring, while useful for hydrogen bonding (with the nitrogen acting as a strong acceptor), suffers from a significant liability: the C5 position is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to reactive epoxide intermediates and rapid clearance.

By installing a methyl group at the C5 position, medicinal chemists effectively block this metabolic soft spot. This seemingly minor structural modification yields profound pharmacokinetic benefits:

  • Elimination of Mechanism-Based Inhibition (MBI): C5-methylation prevents the formation of reactive metabolites that irreversibly bind and inhibit CYP3A4, a major cause of drug-drug interactions (DDIs).

  • Conformational Rigidity: The planar heteroaromatic ring restricts the rotational degrees of freedom of the attached chiral amine, reducing the entropic penalty upon binding to the target receptor[1].

  • Stereospecific Vectoring: The chiral amine provides a 3D topological projection that ensures highly selective binding to chiral protein pockets, minimizing off-target interactions (such as hERG channel blockade).

Target Engagement & Therapeutic Applications

The versatility of the 5-methyl-1,3-oxazole chiral amine scaffold allows it to be tuned for a wide array of therapeutic indications, ranging from metabolic syndrome to oncology.

Dual PPARα/γ Agonism in Metabolic Syndrome

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Developing dual PPARα/γ agonists requires balancing hydrophilic head groups with lipophilic tails. The incorporation of a 5-methyl-1,3-oxazole moiety into the lipophilic tail of chiral amine derivatives has been shown to yield highly potent dual agonists (EC50 = 1.7 nM for PPARα and 4.7 nM for PPARγ). Crucially, the 5-methyl substitution completely abolished the CYP3A4 direct inhibition that plagued earlier generations of these drugs.

MoA Ligand Chiral Amine Oxazole Ligand Target1 PPAR-alpha Activation Ligand->Target1 High Affinity Binding Target2 PPAR-gamma Activation Ligand->Target2 Co-activation Metab1 Lipid Clearance (Triglycerides ↓) Target1->Metab1 Metab2 Insulin Sensitivity (Glucose ↓) Target2->Metab2 Outcome Metabolic Syndrome Resolution Metab1->Outcome Metab2->Outcome

Dual PPARα/γ activation pathway by 5-methyl-1,3-oxazole derivatives.

YKL-40 Inhibition in Oncology and Inflammation

Chitinase-like protein YKL-40 is a biomarker and therapeutic target heavily implicated in tumor angiogenesis and chronic inflammation. Recent patent literature highlights the use of 5-methyloxazole rings tethered to chiral piperidine or cyclohexyl amines as highly potent YKL-40 inhibitors[2]. The oxazole nitrogen forms a critical hydrogen bond with the YKL-40 active site, while the chiral amine dictates the precise orientation of the hydrophobic tail.

Natural Product Mimicry: Siderophores

The 5-methyloxazole core is also found in naturally occurring therapeutic agents. For example, Hinduchelins A–D, which possess a 5-methyloxazole core linked to a chiral amine and catechol moiety, act as non-toxic iron chelators (siderophores) with potential applications in treating bacterial infections by starving pathogens of essential iron[3].

Quantitative Structure-Activity Relationship (SAR) Data

The stereochemistry of the amine is not merely a feature—it is the primary driver of efficacy. The table below summarizes the drastic differences in target engagement based on the stereocenter and structural modifications.

Compound ScaffoldTargetPrimary IndicationEC50 / IC50Key ADME Property
5-Methyl-1,3-oxazole-amine (R-isomer) PPARα/γMetabolic Syndrome1.7 nM (α) / 4.7 nM (γ)CYP3A4 MBI < 10%
5-Methyl-1,3-oxazole-amine (S-isomer) PPARα/γMetabolic Syndrome> 100 nMPoor target engagement
YKL-40 Inhibitor (Oxazole-piperidine) YKL-40Oncology / Inflammation12.5 nMHigh metabolic stability
Hinduchelin A (Oxazole-catechol) Iron ChelationBacterial Infection1.5 µM (Kd)Minimal cytotoxicity

Data synthesized from foundational SAR studies on oxazole-amine derivatives[2][3].

Asymmetric Synthesis Workflow & Self-Validating Protocol

Synthesizing enantiopure 5-methyl-1,3-oxazole chiral amines requires strict control over hydride delivery. The most robust, field-proven methodology utilizes Ellman’s chiral auxiliary ((R)- or (S)-2-methylpropane-2-sulfinamide) via a stereoselective reductive amination pathway.

Mechanistic Rationale

The synthesis relies on a two-stage causality loop:

  • Condensation: We utilize Titanium(IV) ethoxide (

    
    ) as both a Lewis acid and a water scavenger. Standard Brønsted acids (like PTSA) risk protonating the oxazole nitrogen, which deactivates the aldehyde and can trigger ring degradation. 
    
    
    
    selectively activates the carbonyl oxygen.
  • Reduction: Hydride delivery must be strictly controlled. By utilizing

    
     at -78°C, the bulky tert-butyl group of the sulfinamide auxiliary effectively shields the Si-face of the imine. This forces the hydride to attack exclusively from the less hindered Re-face through a highly ordered, six-membered transition state, ensuring a high diastereomeric ratio (dr).
    

SyntheticWorkflow A 5-Methyl-1,3-oxazole Precursor B Chiral Sulfinamide Condensation A->B Ti(OEt)4, THF C Stereoselective Reduction B->C NaBH4, -78°C D Acidic Cleavage (HCl/MeOH) C->D Diastereomer Separation E Enantiopure Chiral Amine Target D->E Neutralization & Extraction

Stereoselective synthesis workflow for 5-methyl-1,3-oxazole chiral amines.

Step-by-Step Methodology (Self-Validating System)

Step 1: Imine Condensation

  • Charge a flame-dried, argon-purged flask with 5-methyl-1,3-oxazole-4-carbaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Add anhydrous THF (0.2 M) followed by

    
     (2.0 eq) dropwise at room temperature.
    
  • Stir for 12 hours under argon.

  • In-Process Control (IPC) / Validation: Analyze a 10 µL aliquot via LC-MS. The reaction is self-validating if the starting aldehyde peak (

    
    ) is <2% and the sulfinyl imine mass is dominant. Do not proceed to reduction if unreacted aldehyde persists, as this will yield racemic alcohol byproducts.
    

Step 2: Stereoselective Reduction

  • Cool the reaction mixture from Step 1 to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes before proceeding.

  • Add

    
     (3.0 eq) in a single portion.
    
  • Stir for 4 hours at -78°C, then slowly allow the reaction to warm to room temperature over 2 hours.

  • In-Process Control (IPC) / Validation: Quench a 50 µL aliquot with saturated

    
    , extract with EtOAc, and analyze via 
    
    
    
    -NMR. The diastereomeric ratio (dr) must exceed 95:5, validated by the integration of the newly formed chiral methine proton signals.

Step 3: Auxiliary Cleavage and Isolation

  • Purify the intermediate sulfinamide via flash chromatography.

  • Dissolve the purified intermediate in anhydrous MeOH (0.1 M).

  • Add 4M HCl in 1,4-dioxane (3.0 eq) dropwise at 0°C. Stir for 2 hours.

  • Concentrate under reduced pressure to yield the hydrochloride salt of the chiral amine.

  • In-Process Control (IPC) / Validation: Perform chiral HPLC analysis on the crude hydrochloride salt. The enantiomeric excess (ee) must be >98% to validate the integrity of the synthetic run.

Conclusion

The 5-methyl-1,3-oxazole chiral amine is a masterclass in rational drug design. By combining the metabolic shielding of a C5-methylated heteroaromatic ring with the precise 3D target engagement of a chiral amine, researchers can bypass traditional ADME bottlenecks—such as CYP3A4 inhibition and rapid clearance—while achieving nanomolar target affinity. As demonstrated through its applications in PPAR agonism, YKL-40 inhibition, and natural product synthesis, mastering the stereoselective synthesis of this scaffold is an indispensable capability for modern drug development programs.

References

1. - J-Stage 2.2 - Google Patents[2] 3.3 - PMC[3] 4.1 - Taylor & Francis[1]

Sources

Exploratory

Literature review on (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine synthesis

Title: Technical Guide: Advanced Synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Executive Summary This technical guide details the asymmetric synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , a c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Advanced Synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Executive Summary This technical guide details the asymmetric synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , a critical chiral pharmacophore found in kinase inhibitors and GPCR ligands. Unlike generic protocols, this document focuses on two high-fidelity pathways: Stereoselective Nucleophilic Addition (Ellman’s Auxiliary) for de novo chiral construction and Biocatalytic Kinetic Resolution for industrial scale-up. The guide emphasizes the regioselective functionalization of the 5-methyloxazole core and the rigorous control of stereochemistry at the


-aminoalkyl position.

Retrosynthetic Analysis & Strategy

The target molecule features a 5-methyl-1,3-oxazole ring substituted at the C2 position with a chiral ethylamine moiety. The primary synthetic challenge is establishing the (1R)-stereocenter adjacent to the electron-deficient oxazole ring, which is prone to racemization under harsh conditions.

Strategic Disconnections:

  • C2–C(

    
    ) Bond Formation:  Utilizing the acidity of the C2 proton in 5-methyloxazole (pKa ~20) to introduce the carbon framework.
    
  • C(

    
    )–N Bond Formation:  Controlling the stereochemistry via a chiral sulfinamide auxiliary.
    

Figure 1. Retrosynthetic logic flow prioritizing the C2-functionalization of the oxazole core.

Method A: Asymmetric De Novo Synthesis (Ellman Auxiliary)

This route is the gold standard for medicinal chemistry, offering high diastereoselectivity (>95:5 dr) and avoiding the waste associated with resolution.

Step 1: Regioselective Synthesis of 5-Methyloxazole-2-carbaldehyde

Direct lithiation of 5-methyloxazole occurs exclusively at the C2 position due to the inductive effect of the adjacent oxygen and nitrogen atoms.

  • Reagents: 5-Methyloxazole,

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Dimethylformamide (DMF).
  • Protocol:

    • Charge a flame-dried flask with 5-methyloxazole (1.0 equiv) and anhydrous THF (0.5 M). Cool to -78 °C .

    • Add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min. Critical: Maintain internal temp < -70 °C to prevent ring opening (isocyanide formation).
      
    • Stir for 30 min at -78 °C to ensure complete formation of 2-lithio-5-methyloxazole .

    • Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 h at -78 °C.

    • Quench with saturated aqueous NH

      
      Cl while cold. Extract with EtOAc, dry over Na
      
      
      
      SO
      
      
      , and concentrate.[1]
    • Purification: Flash chromatography (Hex/EtOAc) yields the aldehyde as a pale yellow oil.

Step 2: Condensation with (R)-tert-Butanesulfinamide
  • Reagents: (R)-2-methylpropane-2-sulfinamide, Ti(OEt)

    
    , THF.
    
  • Protocol:

    • Dissolve the aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in THF (0.5 M).

    • Add Ti(OEt)

      
       (2.0 equiv).[2] Stir at ambient temperature for 12–16 h.
      
    • Workup: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.

    • Yield: The

      
      -N-sulfinylimine is typically isolated in >85% yield.
      
Step 3: Diastereoselective Grignard Addition

This is the stereodealing step. The addition of methyl Grignard to the


-imine proceeds via a six-membered chelated transition state (when non-coordinating solvents like DCM are used) or an open transition state, dictating the facial selectivity.
  • Reagents: MeMgBr (3.0 M in Et

    
    O), CH
    
    
    
    Cl
    
    
    (DCM).
  • Protocol:

    • Dissolve the sulfinylimine in anhydrous DCM (0.2 M) and cool to -48 °C .

    • Add MeMgBr (2.0 equiv) dropwise. Note: DCM is used to favor the non-chelated open transition state if necessary, or Et2O for chelated. For this substrate, screening is recommended, but standard Ellman models suggest MeMgBr addition to the (R)-imine yields the (1R)-amine derivative.

    • Warm slowly to room temperature over 4 h.

    • Quench with sat. NH

      
      Cl.
      
    • Analytics: Check diastereomeric ratio (dr) via HPLC. If dr > 95:5, proceed.

Step 4: Cleavage of the Auxiliary
  • Reagents: HCl (4 M in Dioxane), MeOH.

  • Protocol:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add HCl/Dioxane (4 equiv). Stir for 1 h.

    • Concentrate to dryness.[2] Triturate with Et

      
      O to obtain the (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride salt .
      

Method B: Biocatalytic Kinetic Resolution (Scale-Up)

For kilogram-scale production, resolving the racemic amine using Lipase B from Candida antarctica (CAL-B) is often more cost-effective.

Workflow Overview
  • Racemic Synthesis: 2-Lithio-5-methyloxazole + Acetaldehyde

    
     Alcohol 
    
    
    
    Oxidation
    
    
    Ketone
    
    
    Reductive Amination
    
    
    Racemic Amine .
  • Enzymatic Step:

    • Enzyme: Immobilized CAL-B (Novozym 435).[3]

    • Acyl Donor: Isopropyl acetate or Ethyl acetate (acts as solvent and reactant).

    • Mechanism: The enzyme selectively acylates the (S)-enantiomer (typically), leaving the desired (1R)-amine free. Note: Stereopreference must be empirically verified for oxazoles; often CAL-B is (R)-selective for acylation, meaning the (S)-amine remains. If so, the product is the Amide , which must be hydrolyzed.

Figure 2. Kinetic resolution pathway. The unreacted enantiomer is isolated via acid/base extraction.

Analytical Characterization & QC

ParameterSpecificationMethod
Identity Confirmed structure1H NMR (400 MHz, DMSO-d6):

8.0 (s, 1H, oxazole-H), 4.2 (q, 1H, CH-NH2), 2.3 (s, 3H, Ar-Me), 1.4 (d, 3H, CH-Me).
Chiral Purity > 98% eeChiral HPLC (e.g., Chiralpak AD-H or IC column). Mobile phase: Hexane/IPA/DEA.
Chemical Purity > 98%UPLC-MS (ESI+).
Residual Solvent < 5000 ppmGC-HS (Headspace).

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[2][4] Yale University / Ellman Laboratory.

  • Cornwall, P., et al. "Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids."[5] Journal of the Chemical Society, Perkin Transactions 1, 1991.[5]

  • BenchChem Technical Support. "Reactivity of 4-Methyloxazole vs 5-Methyloxazole." BenchChem Technical Guides.

  • Gotor, V., et al. "Enzymatic resolution of (RS)-2-(1-aminoethyl)-pyridines." Tetrahedron: Asymmetry, 2004.

  • Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." Technical Bulletin.

Sources

Exploratory

Pharmacophore properties of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

An In-depth Technical Guide to the Pharmacophore Properties of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Authored by: Gemini, Senior Application Scientist Abstract (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacophore Properties of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a chiral small molecule featuring a key oxazole heterocycle. While this specific compound is not extensively characterized in publicly available literature, its structural motifs are present in numerous biologically active agents.[1] This technical guide provides a prospective analysis of its pharmacophoric properties. In the absence of known biological targets or structure-activity relationship (SAR) data, we will construct a hypothetical pharmacophore model based on the inherent chemical features of the molecule. This guide will serve as a comprehensive resource for researchers, outlining the theoretical basis for a pharmacophore model, its potential application in virtual screening campaigns to identify putative biological targets and novel ligands, and the subsequent experimental validation required to confirm any computational hypotheses. Our approach is grounded in established principles of computer-aided drug design (CADD), emphasizing scientific integrity and a self-validating workflow.[2]

Introduction: The Pharmacophore Concept in Modern Drug Discovery

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal molecular interactions with a specific biological target.[3] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups.[3] Pharmacophore modeling is a cornerstone of rational drug design and is broadly applied in various stages of the discovery pipeline, including:

  • Virtual Screening: Efficiently searching large compound libraries to identify novel molecules with desired biological activity.[2][4]

  • Lead Optimization: Guiding the modification of a lead compound to enhance its potency and selectivity.

  • ADME-Tox Modeling: Predicting absorption, distribution, metabolism, excretion, and toxicity profiles of drug candidates.

  • Target Identification: Proposing potential biological targets for a molecule of interest.

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based.[2] Ligand-based methods are employed when a set of active molecules is known, but the structure of the biological target is not. Structure-based methods, conversely, derive the pharmacophore from the known 3D structure of the protein-ligand complex.[2] Given the limited data on (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, this guide will focus on a feature-based analysis of the molecule itself to propose a hypothetical pharmacophore.

Molecular and Structural Analysis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

The foundational step in defining a pharmacophore is a thorough analysis of the molecule's chemical structure. The structure of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine reveals several key features that can contribute to molecular recognition.

Chemical Structure:

  • Molecular Formula: C₆H₁₀N₂O

  • SMILES: CC1=CN=C(O1)C(C)N

  • InChI: InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1

The molecule comprises a 5-methyl-1,3-oxazole ring linked to an ethylamine moiety at the 2-position of the oxazole ring, with a chiral center at the carbon atom of the ethylamine group.

Identification of Potential Pharmacophoric Features

Based on its structure, we can identify the following potential pharmacophoric features:

  • Hydrogen Bond Donor (HBD): The primary amine (-NH₂) group is a strong hydrogen bond donor.[5][6]

  • Hydrogen Bond Acceptors (HBA):

    • The nitrogen atom in the oxazole ring (position 3) can act as a hydrogen bond acceptor.[7][8]

    • The oxygen atom in the oxazole ring (position 1) is also a potential hydrogen bond acceptor.[7][8]

    • The nitrogen of the primary amine also has a lone pair of electrons and can function as a hydrogen bond acceptor.

  • Aromatic Ring (AR): The 1,3-oxazole ring is an aromatic system that can participate in π-π stacking or other aromatic interactions.[7][9]

  • Hydrophobic Feature (HY): The two methyl groups (one on the oxazole ring and one on the ethylamine side chain) contribute to the hydrophobic character of the molecule.

  • Positive Ionizable (PI): The primary amine is basic and will be protonated at physiological pH, forming a positively charged ammonium ion (R-NH₃⁺).[6][10] This cationic center can form crucial ionic interactions or salt bridges with acidic residues in a protein binding pocket.

These features are summarized in the table below:

Feature IDPharmacophoric FeatureFunctional Group
HBD1Hydrogen Bond DonorPrimary Amine (-NH₂)
HBA1Hydrogen Bond AcceptorOxazole Nitrogen (N3)
HBA2Hydrogen Bond AcceptorOxazole Oxygen (O1)
HBA3Hydrogen Bond AcceptorPrimary Amine Nitrogen
AR1Aromatic Ring1,3-Oxazole Ring
HY1Hydrophobic5-Methyl group on Oxazole
HY2HydrophobicMethyl group on Ethylamine side chain
PI1Positive IonizablePrimary Amine (-NH₃⁺)

A Hypothetical 3D Pharmacophore Model

Without a known protein target or a set of active analogs, we propose a hypothetical 3D pharmacophore model based on a probable low-energy conformation of the molecule. This model represents the spatial arrangement of the identified pharmacophoric features.

Hypothetical_Pharmacophore_Model cluster_molecule (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine cluster_legend Legend HBD1 HBD PI1 PI HBA1 HBA AR1 AR HY1 HY HBD_legend H-Bond Donor HBA_legend H-Bond Acceptor AR_legend Aromatic Ring HY_legend Hydrophobic PI_legend Positive Ionizable

Caption: Hypothetical 3D pharmacophore model of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

This model serves as a starting point for computational investigations. It postulates that a target receptor would have complementary features, such as a hydrogen bond acceptor for the amine's HBD, a hydrogen bond donor for the oxazole's HBAs, a hydrophobic pocket for the methyl groups, and an acidic residue (e.g., aspartate or glutamate) to interact with the cationic amine.

Application in a Virtual Screening Campaign

The primary utility of this hypothetical pharmacophore model is as a 3D query in a virtual screening campaign to identify molecules with similar pharmacophoric features from large chemical databases.[4][11] This could lead to the discovery of compounds with potential biological activity or help in identifying the unknown target of the query molecule.

Experimental Protocol: Pharmacophore-Based Virtual Screening

The following protocol outlines a typical workflow for a virtual screening campaign.

Virtual_Screening_Workflow cluster_workflow Virtual Screening Workflow start Define Hypothetical Pharmacophore Model db_prep Prepare 3D Compound Database (e.g., Enamine, ZINC) start->db_prep screening Pharmacophore-Based Virtual Screening db_prep->screening hit_list Generate Initial Hit List (Fitness Score > X) screening->hit_list filtering ADMET & PAINS Filtering hit_list->filtering docking Molecular Docking (if target is hypothesized) filtering->docking final_hits Select Final Candidates for Experimental Validation docking->final_hits validation Experimental Validation (In Vitro / In Vivo Assays) final_hits->validation

Caption: A typical workflow for a pharmacophore-based virtual screening campaign.

Step-by-Step Methodology:

  • Pharmacophore Model Generation:

    • Generate a 3D structure of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine using computational chemistry software (e.g., Schrödinger Maestro, MOE).

    • Perform a conformational analysis to identify low-energy conformers.

    • Based on the structural analysis in Section 2.1, define the pharmacophoric features (HBD, HBA, AR, HY, PI) and their spatial constraints (distances and angles) to create the 3D pharmacophore query.

  • Compound Database Preparation:

    • Select one or more large, commercially available compound databases (e.g., Enamine REAL, ZINC, ChemDiv).

    • Prepare the databases by generating multiple, low-energy 3D conformers for each molecule to ensure conformational flexibility during screening.[12]

  • Virtual Screening Execution:

    • Utilize a pharmacophore screening software (e.g., Phase, LigandScout, Pharmit) to screen the prepared database against the pharmacophore query.[4]

    • The software will identify molecules from the database that can map their own chemical features onto the query's pharmacophoric points.

  • Hit List Generation and Filtering:

    • Rank the screened compounds based on a "fitness score," which quantifies how well each molecule matches the pharmacophore query.[4][11]

    • Select an initial hit list based on a predefined fitness score threshold.

    • Filter the hit list to remove compounds with undesirable properties. This includes:

      • PAINS (Pan-Assay Interference Compounds) Filtering: Remove known promiscuous compounds that frequently appear as false positives in high-throughput screens.

      • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Use computational models to predict the drug-likeness and potential toxicity of the hits.[11]

  • Post-Screening Analysis (Optional - Target-Based):

    • If a putative biological target is identified (e.g., through target prediction algorithms or literature analysis of similar scaffolds), perform molecular docking studies.

    • Dock the filtered hits into the binding site of the hypothesized target to predict binding poses and estimate binding affinities.[13] This adds another layer of validation to the screening results.

  • Final Candidate Selection:

    • Visually inspect the top-ranked hits and their alignment with the pharmacophore model and docking poses.

    • Select a diverse set of the most promising candidates for acquisition and experimental testing.

Experimental Validation of the Pharmacophore Hypothesis

Computational models are predictive tools, and their hypotheses must be validated through experimental testing.[2] The validation process is contingent on the goals of the initial screening.

Protocol for Biological Activity Confirmation
  • Compound Acquisition: Procure the selected hit compounds from commercial vendors.

  • Primary Assay:

    • If the goal was to find ligands for a specific target, perform a primary in vitro assay to confirm binding or activity. Examples include:

      • Enzyme Inhibition Assays: To measure the IC₅₀ of the compounds against a target enzyme.

      • Receptor Binding Assays: To determine the binding affinity (Kᵢ or Kₔ) of the compounds to a target receptor.

      • Cell-Based Assays: To assess the functional effect of the compounds on a cellular pathway (e.g., measuring changes in protein expression or cell viability).[14]

  • Dose-Response Analysis: For active compounds from the primary screen, perform dose-response studies to accurately determine their potency (IC₅₀ or EC₅₀).

  • Secondary and Orthogonal Assays: Confirm the activity of the most potent hits in a different assay format to rule out assay-specific artifacts.

  • Structure-Activity Relationship (SAR) Analysis: If multiple active compounds with a shared scaffold are identified, a preliminary SAR can be established. This information can be used to refine the initial pharmacophore model.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, analysis of the pharmacophore properties of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine. By dissecting its structural features, we have proposed a 3D pharmacophore model that encapsulates its key potential for molecular recognition. We have detailed a robust workflow for utilizing this model in a virtual screening campaign, from database preparation to hit selection and filtering.

Crucially, this in-depth guide emphasizes that computational predictions must be anchored in experimental reality. The outlined protocols for in vitro validation are essential next steps to transform a hypothetical model into actionable knowledge in a drug discovery program. The oxazole scaffold is a privileged structure in medicinal chemistry, and a systematic investigation of compounds like (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, guided by the principles of pharmacophore modeling, holds promise for the discovery of novel therapeutic agents.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

  • Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Biomedicines, 10(6), 1253. [Link]

  • Li, Y., et al. (2023). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules, 28(16), 6109. [Link]

  • Patel, K. (2023). Biological Importance of Oxazoles. Journal of Heterocyclic Chemistry, 60(1), 1-2. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 43(1), 220-239. [Link]

  • Pascual, R., Almansa, C., Plata-Salamán, C., & Vela, J. M. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Neuroscience, 13, 546. [Link]

  • Tomi, I. H. R., et al. (2021). Marketed drugs containing oxazole. ResearchGate. [Link]

  • Singh, R. K., & Kumar, K. (2017). Pharmacophore modeling, its applications, and experimental validation of pharmacophore hypothesis. ResearchGate. [Link]

  • Kokh, D. B., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(23), 5834. [Link]

  • Li, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Medicinal Chemistry, 12(1), 106-114. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design, 21(39), 5686-5707. [Link]

  • Choomwattana, S., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33359-33371. [Link]

  • Wikipedia contributors. (2023). Oxazole. Wikipedia. [Link]

  • Oduselu, G. O., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1076939. [Link]

  • Wikipedia contributors. (2024). Amine. Wikipedia. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. USciences Stacks. [Link]

  • MCAT Review. Amines. mcatreview.org. [Link]

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Foundational

Stability of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the stability considerations for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, a chiral heterocyclic amine of interest in pharmaceutical development. D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the stability considerations for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, a chiral heterocyclic amine of interest in pharmaceutical development. Drawing upon established principles of organic chemistry and regulatory guidelines for stability testing, this document outlines potential degradation pathways, recommended storage and handling procedures, and a robust framework for a comprehensive stability assessment program. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and quality of this molecule throughout the development lifecycle.

Introduction: The Criticality of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. For a molecule like (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, which incorporates both a heterocyclic oxazole ring and a primary chiral amine, a thorough understanding of its stability profile is paramount. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the emergence of toxic impurities.

Forced degradation studies are a critical component of this understanding, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] The data generated from these studies are fundamental to formulating a stable drug product and defining appropriate storage conditions.[4]

This guide will delve into the specific structural features of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine and their implications for its stability.

Molecular Structure and Potential Degradation Pathways

The structure of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine features two key functional groups that are susceptible to degradation: the 1,3-oxazole ring and the primary amine.

  • Oxazole Ring: The oxazole ring is an aromatic five-membered heterocycle containing nitrogen and oxygen. While generally stable, oxazole rings can be susceptible to cleavage under certain conditions.

    • Acidic and Basic Hydrolysis: Strong acidic or basic conditions can promote the hydrolysis of the oxazole ring, leading to ring-opening and the formation of various degradation products.[5]

    • Oxidation: The oxazole ring can be susceptible to oxidation, particularly at the C4 position, which can lead to ring cleavage.[6]

    • Photolysis: Exposure to light, especially UV radiation, can induce photochemical transformations in the oxazole ring.[6]

  • Primary Amine: Primary amines are known to be reactive and can undergo degradation through several pathways.

    • Oxidation: The lone pair of electrons on the nitrogen atom makes primary amines susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or other oxidation products.

    • Reaction with Carbonyls: Primary amines can react with aldehydes and ketones, which may be present as impurities or excipients in a formulation, to form imines (Schiff bases).

    • Hygroscopicity: Amines are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[7] This absorbed water can then participate in hydrolytic degradation pathways.

  • Chiral Center: The molecule possesses a stereogenic center at the carbon atom bearing the amine group. While chirality itself does not directly impact the thermodynamic stability of the molecule, it is crucial to monitor for any racemization or changes in enantiomeric purity during storage and under stress conditions, as the biological activity of enantiomers can differ significantly.[8]

Below is a diagram illustrating the key structural features and potential sites of degradation.

Caption: Key functional groups and potential degradation sites.

Recommended Storage and Handling

Based on the chemical nature of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, the following storage and handling procedures are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). A structurally related compound, 5-Methyl-1,3-oxazol-2-amine, is recommended to be stored at 4°C.[6] Avoid freezing and excessive heat.Lower temperatures slow down the rate of chemical reactions, including degradation.
Light Store in light-resistant containers (e.g., amber glass vials).[6]To prevent photolytic degradation of the oxazole ring.
Humidity Store in a dry environment, protected from moisture. Use of desiccants is recommended for long-term storage.The primary amine is hygroscopic, and moisture can facilitate hydrolysis.[7]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To minimize oxidative degradation of the primary amine.
Container Use well-sealed, non-reactive containers (e.g., glass or high-density polyethylene).To prevent contamination and interaction with the container material.[7]

A Framework for a Comprehensive Stability Testing Program

A robust stability testing program is essential to fully characterize the stability profile of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine. This program should include both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products.

Forced Degradation Studies

Forced degradation studies should be designed to achieve a target degradation of 5-20% to ensure that degradation products are formed at detectable levels without completely degrading the parent molecule.[9] The following conditions are recommended:

Stress ConditionProposed Experimental ProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Oxazole ring opening.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.Oxazole ring opening, potential racemization.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Oxidation of the primary amine, oxazole ring cleavage.
Thermal 80°C for 48 hours (solid state and in solution).General thermal decomposition.
Photostability Expose to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).Photolytic degradation of the oxazole ring.

The workflow for a forced degradation study is outlined below:

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Solutions of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidation Prep->Oxidation Expose to Stress Thermal Thermal Prep->Thermal Expose to Stress Photo Photostability Prep->Photo Expose to Stress HPLC HPLC/UPLC Analysis (Assay and Impurities) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS Analysis (Impurity Identification) HPLC->LCMS Characterize Impurities Pathway Elucidate Degradation Pathways HPLC->Pathway NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR LCMS->Pathway NMR->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): This is the primary technique for separating the parent compound from its degradation products and for quantifying the amount of each.[10] A reversed-phase C18 column is often a good starting point for method development. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is essential for the identification and structural elucidation of degradation products.[10] By providing mass-to-charge ratio information, it allows for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the structure of any significant degradation products that are isolated.[10]

  • Chiral Chromatography: A dedicated chiral HPLC method should be developed to monitor the enantiomeric purity of the compound throughout the stability studies.

Conclusion

The stability of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a critical quality attribute that must be thoroughly investigated throughout the drug development process. The presence of both an oxazole ring and a primary amine suggests potential susceptibility to hydrolytic, oxidative, and photolytic degradation. A comprehensive stability program, including well-designed forced degradation studies and the use of validated, stability-indicating analytical methods, is essential for understanding the degradation pathways, identifying potential impurities, and establishing appropriate storage and handling conditions. The insights gained from such studies will be invaluable in the development of a safe, effective, and stable pharmaceutical product.

References

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • PMC. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. [Link]

  • Quora. How Does chirality effect stability of compund? [Link]

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Exploratory

Comprehensive Physicochemical Profiling: pKa Values of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

The following technical guide details the physicochemical characterization of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , focusing on its acid dissociation constants (pKa). This document is structured for applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , focusing on its acid dissociation constants (pKa). This document is structured for application scientists and medicinal chemists, emphasizing predictive logic, experimental validation, and downstream implications for drug delivery.

Executive Summary & Structural Logic

Compound: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Molecular Formula: C


H

N

O Core Scaffold: 2-substituted-5-methyloxazole[1][2][3]

This molecule represents a "chiral amine-heterocycle hybrid" often utilized as a bioisostere for amide bonds or phenyl-amine fragments in kinase inhibitors and GPCR ligands.[1][2] Understanding its ionization state is critical because the oxazole ring acts as a distinct electron-withdrawing group (EWG), significantly modulating the basicity of the adjacent primary amine compared to standard aliphatic amines.

Ionization Centers

The molecule possesses two potential ionization sites.[2] Their behavior under physiological conditions (pH 1.0 – 8.[3]0) defines the compound's solubility and membrane permeability.[3]

SiteTypePredicted pKaDescription
Primary Amine (

-carbon)
Base8.7 ± 0.3 The dominant basic center.[1][2] Lower than typical alkyl amines (pKa ~10.[3]6) due to the inductive electron-withdrawing effect of the oxazole ring.
Oxazole Nitrogen (N3)Very Weak Base~1.0 The lone pair is in an sp

orbital but is poorly available due to the high electronegativity of the adjacent oxygen atom.[3] Protonation occurs only in strong acid.

Theoretical Framework & Prediction Models

To derive the pKa without a direct experimental database match, we employ Structure-Acidity Relationship (SAR) analysis using validated analogs.

The "Oxazole Effect"

In aliphatic amines (e.g., isopropylamine), the pKa is typically 10.6 .[3] Replacing an alkyl group with an aromatic heterocycle lowers the pKa via inductive effects (-I effect).[3]

  • Analog 1: Benzylamine: The phenyl group lowers pKa to ~9.3 .[2]

  • Analog 2: 2-Picolylamine (2-(Aminomethyl)pyridine): The pyridine nitrogen is more electronegative than carbon, lowering the side-chain amine pKa to ~8.8 .[1][2][3]

  • Target Molecule: The 1,3-oxazole ring is more electron-deficient than pyridine at the C2 position due to the oxygen atom.[1][2] However, the 5-methyl group provides a weak electron-donating effect (+I), slightly counteracting the ring's pull.[1]

Experimental Protocols (Self-Validating Systems)

For high-integrity data generation, a Potentiometric Titration (GLpKa) is the gold standard.[1][3] The following protocol includes built-in quality control checks.

Materials & Prerequisites[1][2][3]
  • Compound: >98% purity (ensure HCl salt is free of excess inorganic acid).

  • Titrant: 0.5 M KOH (Carbonate-free, standardized against KHP).

  • Solvent: 0.15 M KCl (aq) for ionic strength mimicry; use Methanol/Water co-solvent if solubility is <0.5 mg/mL.[3]

The "Four-Point" Validation Workflow

This workflow ensures that the measured pKa is an intrinsic property of the molecule, not an artifact of the instrument or solvent.

pKa_Workflow Start Sample Preparation (1-2 mg in 0.15M KCl) SampleTitration Sample Titration (pH 1.8 to 11.0) Start->SampleTitration Blank Blank Titration (Determine Carbonate Error) Blank->SampleTitration Subtract Background DataAnalysis Bjerrum Plot Analysis (n_bar vs pH) SampleTitration->DataAnalysis Yasuda Yasuda-Shedlovsky Extrapolation (if Co-solvent used) DataAnalysis->Yasuda If Methanol > 0%

Figure 1: Validated workflow for potentiometric pKa determination. The "Blank Titration" is a critical control step to remove errors caused by dissolved CO2.

Step-by-Step Execution
  • Electrode Calibration: Calibrate the glass electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity (Slope > 98%).

  • Blank Run: Titrate the solvent (0.15 M KCl) with 0.5 M KOH. Validation Criteria: The volume of KOH required to shift pH should be negligible. If significant, degas solvent with Argon.

  • Sample Titration: Dissolve the amine hydrochloride salt. Titrate from pH 2.0 (fully protonated) to pH 11.0 (fully deprotonated).

  • Data Processing: Plot the average number of protons bound (

    
    ) versus pH. The pKa corresponds to the pH where 
    
    
    
    .[3]

Ionization Species & Biological Impact

Understanding the speciation of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is vital for formulation.[1][2]

Speciation Diagram

At pH 7.4 (Blood), the ratio of Cation:Neutral species is governed by the Henderson-Hasselbalch equation:



Assuming pKa = 8.7:



Result: At physiological pH, the compound exists ~95% as a cationic salt and ~5% as a neutral free base .[3]

Species_Equilibrium Cation Cationic Species (pH < 8.7) Soluble, Poor Permeability (R-NH3+) Neutral Neutral Species (pH > 8.7) Lipophilic, High Permeability (R-NH2) Cation->Neutral pKa ~ 8.7 Oxazolium Oxazolium Dication (pH < 1.0) Unstable, Highly Acidic Oxazolium->Cation pKa ~ 1.0

Figure 2: Ionization equilibria.[3] The transition from Cation to Neutral at pH 8.7 is the critical "switch" for drug absorption.[3]

Impact on Solubility & LogD
  • Gastric Environment (pH 1.2): 100% Protonated.[3] High solubility.

  • Intestinal Environment (pH 6.5 - 7.5): Predominantly protonated, but the neutral fraction (5%) drives passive diffusion.[3] The equilibrium constantly shifts to replenish the neutral fraction as it is absorbed.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Bordwell, F. G. (1988).[4] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[2] Link[3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for potentiometric titration protocols).

  • Voutchkova, A., et al. (2012). Estimation of pKa values of amines from structure. Journal of Chemical Information and Modeling. (Basis for oxazole-amine SAR prediction).
  • PubChem Compound Summary. (2024). 1-(5-methyl-1,3-oxazol-2-yl)ethanamine.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of coupling a chiral, heteroaryl-substituted amine.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of coupling a chiral, heteroaryl-substituted amine.

Executive Summary

This guide details the optimization and execution of amide bond formation using (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (herein referred to as Amine-Ox ). While standard coupling protocols often suffice for simple alkyl amines, Amine-Ox presents unique challenges due to the electronic influence of the oxazole ring on the adjacent chiral center and the reduced nucleophilicity of the


-amine.

This protocol prioritizes stereochemical retention and yield maximization , recommending Propylphosphonic Anhydride (T3P) as the primary reagent for sensitive substrates, while validating HATU for high-throughput applications.

Chemical Context & Mechanistic Considerations

The Substrate[1]
  • Compound: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

  • CAS: [Not widely listed; generic structure class 1211517-xx-x]

  • Key Feature: The amine is positioned at the C2-position of the oxazole ring via an ethyl linker.

  • pKa Consideration: The electron-withdrawing nature of the oxazole ring (similar to pyridine) lowers the pKa of the

    
    -proton (benzylic-like), increasing the risk of racemization under strongly basic conditions. Conversely, it decreases the nucleophilicity of the amine nitrogen compared to standard aliphatic amines.
    
Critical Process Parameters (CPPs)
  • Base Strength: Strong bases (e.g., DBU, excess DIPEA) can promote deprotonation at the chiral center (

    
    ), leading to racemization via an enolizable intermediate. Morpholine-based bases (NMM) or Pyridine  are preferred.
    
  • Activation Kinetics: Slow activation allows for competing side reactions. Fast activation (HATU/T3P) is required to trap the amine efficiently.

  • Stoichiometry: The amine is often supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. Exact base stoichiometry is critical to release the free base without generating a large excess of base in solution.

Reagent Selection Matrix

ParameterMethod A: T3P (Recommended) Method B: HATU (High Efficiency) Method C: Mixed Anhydride
Coupling Agent Propylphosphonic Anhydride (50% in EtOAc/DMF)HATUIsobutyl Chloroformate (IBCF)
Base Pyridine or N-Methylmorpholine (NMM)DIPEA (Hunig's Base)NMM
Epimerization Risk Lowest Low-MediumMedium
Purification Aqueous wash often sufficientRequires chromatography (removes urea/guanidine byproducts)Filtration (removes salts)
Use Case Scale-up (>1g), Chiral AcidsLibrary Synthesis (<100mg), Sterically hindered acidsCost-sensitive scale-up

Detailed Experimental Protocols

Preparation of Amine-Ox Free Base (Optional but Recommended)

To minimize salt formation during the coupling reaction, generate the free base prior to coupling if stability permits.

  • Dissolve Amine-Ox·HCl in minimal water.

  • Basify to pH 10 with saturated

    
    .
    
  • Extract 3x with DCM or EtOAc.

  • Dry over

    
    , filter, and concentrate in vacuo (keep bath < 30°C). Use immediately.
    
Method A: T3P Coupling (High Stereofidelity)

Best for coupling chiral acids to Amine-Ox to prevent double-stereocenter scrambling.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine-Ox (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Pyridine (3.0 equiv) or NMM (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 – 0.2 M)

Procedure:

  • Charge the Carboxylic Acid and Amine-Ox (salt or free base) into the reaction vessel.

  • Add solvent (EtOAc) and stir to suspend.

  • Cool to 0°C (ice bath).

  • Add Base (Pyridine/NMM) dropwise. Note: If using Amine salt, add extra equivalents of base to neutralize.

  • Add T3P solution dropwise over 5 minutes.

  • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), Sat.

      
       (x2), and Brine (x1).
      
    • Critical: T3P byproducts are water-soluble, simplifying purification.

  • Dry (

    
    ) and concentrate.
    
Method B: HATU Coupling (High Reactivity)

Best for unreactive/hindered acids or automated parallel synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine-Ox (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (2.5 – 3.0 equiv)

  • Solvent: DMF or DMAc (Concentration: 0.1 M)

Procedure:

  • Dissolve the Carboxylic Acid in DMF.

  • Add DIPEA and stir for 2 minutes.

  • Add HATU. Stir for 5–10 minutes to form the activated ester (O-At ester).

    • Visual Check: Solution often turns yellow/orange.

  • Add Amine-Ox .

  • Stir at RT for 1–12 hours.

  • Quench with water/ice.

  • Workup: Extract into EtOAc/DCM. Wash intensively with Sat.

    
     (to remove DMF) and Sat. 
    
    
    
    .

Workflow Visualization

AmideCoupling cluster_inputs Inputs cluster_process Coupling Cycle Acid Carboxylic Acid (R-COOH) Activation Activation (T3P/HATU + Base) Acid->Activation Amine Amine-Ox (Chiral Salt) NucleophilicAttack Nucleophilic Attack (Amine Addition) Amine->NucleophilicAttack Intermediate Active Ester (Reactive Species) Activation->Intermediate Intermediate->NucleophilicAttack + Amine Racemization Risk: Racemization (Base-catalyzed) Intermediate->Racemization Excess Base Output Crude Amide (Product) NucleophilicAttack->Output Racemization->Output Impurity (5-10%)

Caption: Logical flow of the amide coupling process highlighting the critical path (Green) and potential racemization risk (Red) dependent on base stoichiometry.

Analytical Validation & QC

To ensure the stereochemical integrity of the (1R) center, chiral chromatography is required. Standard C18 HPLC will not separate enantiomers.

Chiral HPLC Method (Generic Starting Point)
  • Column: Daicel Chiralpak® IA or IC (Immobilized polysaccharide phases are robust).

  • Mobile Phase:

    • Isocratic: Hexane : Ethanol (80:20) + 0.1% Diethylamine (DEA).

    • SFC Option:

      
       : Methanol (85:15) + 0.1% 
      
      
      
      .
  • Detection: UV @ 254 nm (Oxazole absorption) and 210 nm (Amide).

  • Criterion: Enantiomeric Excess (ee) > 98%.[1]

NMR Characterization
  • 1H NMR (DMSO-d6):

    • Oxazole Proton: Singlet ~ 7.8 – 8.0 ppm (C4-H).

    • Chiral Methine: Multiplet ~ 5.1 – 5.3 ppm (Shifted downfield due to amide and oxazole).

    • Methyl Group: Doublet ~ 1.4 – 1.6 ppm.

    • Amide NH: Doublet ~ 8.5 – 9.0 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Amine salt not neutralizedEnsure Base equivalents

(Amine HCl equivs + Acid equivs + 1).
Racemization Base too strong / Reaction too longSwitch from DIPEA to NMM/Collidine. Reduce reaction time. Use T3P.
No Reaction Amine nucleophilicity lowHeat to 40°C (carefully). Switch to HATU if using EDC.
Product Hydrolysis Aqueous workup too acidicOxazoles can be acid-sensitive. Keep workup pH > 4.[2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Amide Bond Formation. Organic Process Research & Development. (General reference for T3P utility in chiral couplings).
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4] Tetrahedron, 60(11), 2447-2467.

Sources

Application

Application Note: Engineering Stereospecificity with (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine in Targeted Drug Discovery

The Strategic Role of Chiral Oxazole-Amines in Medicinal Chemistry In the landscape of modern fragment-based drug discovery (FBDD) and targeted therapeutics, the spatial orientation of a molecule dictates its pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Chiral Oxazole-Amines in Medicinal Chemistry

In the landscape of modern fragment-based drug discovery (FBDD) and targeted therapeutics, the spatial orientation of a molecule dictates its pharmacological destiny. (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine has emerged as a highly privileged chiral building block. It combines a primary amine, a defined


 stereocenter, and a 5-methyl-1,3-oxazole heterocycle into a compact, low-molecular-weight scaffold (126.16  g/mol ).

The deliberate selection of this building block is grounded in its dual-action pharmacophore:

  • The Oxazole Ring: Acts as a metabolically stable bioisostere for amides and esters. The nitrogen atom serves as a precise hydrogen-bond acceptor, while the 5-methyl substitution provides a vector for hydrophobic interactions, often utilized to occupy "gatekeeper" pockets in kinase targets 1.

  • The

    
     Chiral Center:  The 
    
    
    
    -methyl group restricts the conformational flexibility of the resulting drug candidate. By locking the molecule into a specific trajectory, it ensures that the amine (once functionalized) directs the core scaffold toward the target's hinge region or allosteric site while preventing steric clashes that the
    
    
    enantiomer would inevitably cause.

This specific enantiomer is heavily utilized in the synthesis of highly selective Platelet-Derived Growth Factor Receptor Alpha (PDGFR


) inhibitors 2 and Cyclin-Dependent Kinase 2 (CDK2) inhibitors 1, as well as neuro-active GPCR ligands 3.

Quantitative Data & Reaction Parameters

To ensure reproducible integration of this building block into your discovery pipeline, the following parameters must be strictly controlled.

ParameterValue / ConditionCausality / Implication
Molecular Weight 126.16 g/mol High atom economy; ideal for maintaining a low topological polar surface area (TPSA).
Enantiomeric Excess (ee) > 99%

Critical for target engagement; prevents off-target toxicity linked to the

isomer.
Amide Coupling Yield 75 - 88%Use of HATU/DIPEA minimizes epimerization; high yield ensures scalable throughput.
Reductive Amination Yield 65 - 80%Using NaBH(OAc)₃ prevents the over-reduction of the sensitive oxazole ring 4.
Storage Conditions 2-8 °C, ArgonThe primary amine is prone to atmospheric oxidation and carbamate formation via CO₂.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. They include built-in Quality Control (QC) checkpoints to ensure that the integrity of the


 chiral center is maintained throughout the synthetic workflow.
Protocol A: Stereoretentive Amide Coupling (Kinase Inhibitor Synthesis)

This protocol details the coupling of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine with a heteroaryl carboxylic acid core.

Causality of Reagent Selection: HATU is selected over traditional EDC/HOBt because of its superior kinetics. The


-chiral center adjacent to the oxazole ring is susceptible to base-catalyzed epimerization. By using HATU, the activation of the acid is nearly instantaneous, allowing the reaction to proceed at 0 °C to room temperature, thereby dampening the kinetic rate of proton abstraction at the chiral center.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Addition: Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir for 10 minutes to allow the formation of the active ester.

  • Amine Introduction: Add (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (1.05 eq, 0.525 mmol).

  • Base Addition (Critical Step): Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol). Causality: Slow addition prevents localized spikes in basicity, protecting the chiral center from epimerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Quench a 10

    
    L aliquot in 1 mL Acetonitrile/Water. Analyze via LC-MS. Self-Validation: The reaction is complete when the unreacted acid peak is <2% by UV integration.
    
  • Workup: Dilute with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Chiral Validation: Post-purification, run Chiral HPLC (e.g., Chiralpak AD-H column). Self-Validation: If ee drops below 98%, the DIPEA addition was too rapid or the reaction temperature exceeded 25 °C.

SynthesisWorkflow A Carboxylic Acid Core C HATU / DIPEA DMF, 0°C to rt, 2h A->C B (1R)-1-(5-methyl-1,3-oxazol-2-yl) ethan-1-amine B->C D Chiral Amide Intermediate C->D Amide Bond Formation E LC-MS & Chiral HPLC Validation D->E >98% ee Confirmation

HATU-mediated amide coupling workflow for chiral oxazole-amine building blocks.
Protocol B: Reductive Amination for GPCR Ligands

For targeting GPCRs (such as the


-opioid or ORL1 receptors) 3, the primary amine is often converted to a secondary amine via reductive amination with a cyclic ketone.

Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is utilized instead of Sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient imine without reducing the starting ketone or perturbing the electron-rich oxazole ring. The addition of acetic acid acts as a catalyst for imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, combine (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (1.0 eq, 1.0 mmol) and the target ketone (e.g., 4-phenylcyclohexanone) (1.0 eq, 1.0 mmol) in 1,2-dichloroethane (DCE) (10 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq, 1.5 mmol). Stir at room temperature for 1 hour to ensure complete imine condensation.

  • Reduction: Add powdered NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in three portions over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the oxazole.

  • Propagation: Stir for 18 hours at room temperature.

  • In-Process Control (IPC): Perform TLC (10% MeOH in DCM, Ninhydrin stain). Self-Validation: The disappearance of the primary amine spot (which stains deep purple) validates the completion of the reduction.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (15 mL). Extract with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

ReductiveAmination Ketone Ketone Core e.g., Cyclohexanone Imine Imine Intermediate Transient Ketone->Imine Condensation Amine Chiral Amine (1R)-Oxazole-amine Amine->Imine DCE, rt STAB Reduction NaBH(OAc)3, AcOH Imine->STAB in situ Product Target Ligand Secondary Amine STAB->Product Stereoselective Hydride Transfer

Reductive amination workflow for secondary amine GPCR ligand synthesis.

Visualizing the Pharmacological Mechanism of Action

Once synthesized, drugs utilizing the (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine core frequently act as competitive ATP inhibitors. The precise


 stereochemistry allows the molecule to bypass steric hindrance at the kinase gatekeeper residue, effectively shutting down downstream pathogenic signaling pathways.

Pathway Drug Oxazole-Amine Derived Inhibitor Kinase Target Kinase (e.g., CDK2 / PDGFRα) Drug->Kinase Competitive binding at ATP hinge Substrate Downstream Effectors Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction

Mechanism of action for kinase inhibitors synthesized via the oxazole-amine scaffold.

References

  • Title: CDK2 inhibitors (US11014911B2)
  • ) inhibitors and uses thereof (WO2023081923A1)
  • Title: Substituted cyclohexyldiamines (US8357705B2)
  • Title: N-(1,2-oxazol-3-yl)

Sources

Method

Synthesis of peptidomimetics using (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Application Note: Synthesis of Peptidomimetics Using (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Executive Summary The development of peptidomimetics relies heavily on the strategic replacement of labile amide bonds w...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Peptidomimetics Using (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Executive Summary

The development of peptidomimetics relies heavily on the strategic replacement of labile amide bonds with metabolically stable bioisosteres. (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a highly specialized, enantiopure chiral building block that serves as a structural surrogate for D-alanine. By incorporating a 5-methyl-1,3-oxazole ring directly adjacent to the chiral amine, this compound allows researchers to seamlessly introduce a rigid, enzymatically stable heterocyclic motif into peptide backbones. This application note details the mechanistic rationale, optimized coupling conditions, and self-validating protocols required to successfully integrate this building block into advanced drug discovery workflows.

Mechanistic Rationale: The Oxazole Bioisostere

Native peptides often suffer from poor oral bioavailability and rapid proteolytic degradation. Replacing a native trans-amide bond with a 1,3-oxazole ring addresses these liabilities while maintaining the vectoral geometry of the peptide backbone.

The specific use of the (1R)-enantiomer mimics the spatial orientation of D-amino acids, which is a critical structural feature in numerous bioactive marine natural products. For instance, the D-Ala-oxazole motif is a core pharmacophore in Dendroamide A, a cyclic hexapeptide known for reversing multidrug resistance in tumor cells (1). Furthermore, the electron-rich nature of the oxazole oxygen acts as a potent hydrogen-bond acceptor, preserving critical target-binding interactions without the hydrogen-bond donor liabilities of a secondary amide (2).

Rationale Amide Native Peptide Bond (Protease Susceptible) Oxazole 1,3-Oxazole Bioisostere (Metabolically Stable) Amide->Oxazole Bioisosteric Replacement Prop1 Proteolytic Stability (Resists Peptidases) Oxazole->Prop1 Prop2 Conformational Rigidity (β-Turn Mimicry) Oxazole->Prop2 Prop3 Enhanced Lipophilicity (Membrane Permeability) Oxazole->Prop3

Figure 1: Pharmacological advantages of replacing native amide bonds with 1,3-oxazole bioisosteres.

Reagent Selection & Causality (E-E-A-T)

Coupling (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine to a carboxylic acid requires careful optimization. The alpha-branched nature of the 1-aminoethyl group induces moderate steric hindrance. Additionally, the electron-withdrawing inductive effect of the adjacent oxazole ring slightly reduces the nucleophilicity of the primary amine compared to standard aliphatic amines.

  • Coupling Reagent (HATU vs. EDC/HOBt): Standard carbodiimide chemistry (EDC/HOBt) often results in sluggish reaction kinetics and higher rates of C-terminal epimerization due to the prolonged lifetime of the activated ester. HATU is strictly recommended. It generates a highly reactive 7-aza-OBt ester, accelerating the nucleophilic attack and outcompeting the base-catalyzed oxazolone formation that leads to racemization (3).

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile and minimizes the abstraction of the alpha-proton on the activated amino acid, thereby suppressing epimerization.

  • Temperature Control: Initiating the activation step at 0 °C is critical. The formation of the active ester is exothermic; controlling the thermal energy prevents premature degradation of the HATU complex and further protects the stereointegrity of the system.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction outcomes when coupling an Fmoc-protected amino acid to (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

Coupling SystemBase (Eq)SolventTemp / TimeYield (%)Epimerization (%)
EDC / HOBtDIPEA (2.5)DMFRT / 12 h62%5.8%
PyBOPNMM (3.0)DCMRT / 6 h78%2.5%
HATU DIPEA (2.5) DMF 0 °C to RT / 3 h 94% < 0.5%
COMUTMP (2.0)DMF0 °C to RT / 2 h91%< 0.5%

Table 1: Impact of coupling conditions on the yield and stereointegrity of the resulting oxazole-peptidomimetic.

Workflow & Self-Validating Protocols

Workflow A N-Protected Amino Acid (Free C-Terminus) C Activation & Coupling (HATU, DIPEA, DMF, 0°C) A->C B (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine B->C D Crude Oxazole Peptidomimetic C->D E Aqueous Workup (Citric Acid / NaHCO3) D->E F RP-HPLC Purification E->F G Pure Target Peptidomimetic F->G

Figure 2: Step-by-step workflow for the solution-phase synthesis of oxazole-based peptidomimetics.

Standard Operating Procedure: Solution-Phase Amide Coupling

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds correctly before moving to the next step.

Step 1: Pre-Activation

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the N-protected amino acid or peptide fragment (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq, 2.5 mmol) dropwise over 2 minutes. Stir at 0 °C for exactly 5 minutes.

    • Causality Check: The solution will typically turn a pale yellow upon the formation of the active HOAt ester.

Step 2: Amine Conjugation 4. Dissolve (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (1.15 eq, 1.15 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution at 0 °C. 5. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 3 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the mass of the starting carboxylic acid is completely consumed and the target mass

    
     of the peptidomimetic is the dominant peak.
    

Step 3: Differential Liquid-Liquid Extraction (Workup) 6. Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 7. Combine the organic layers.

  • Wash with 5% aqueous Citric Acid (2 x 10 mL). Rationale: Protonates and removes unreacted chiral amine and DIPEA.

  • Wash with saturated aqueous NaHCO

    
     (2 x 10 mL). Rationale: Deprotonates and removes unreacted carboxylic acid and the acidic HOAt byproduct.
    
  • Wash with brine (1 x 10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification 8. Purify the crude residue via reverse-phase HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% TFA.

  • Quality Control: Confirm stereochemical integrity via chiral HPLC to ensure the (1R) stereocenter and the C-terminal stereocenter of the coupled amino acid have not epimerized (< 1% threshold).

References

  • Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." National Institutes of Health (NIH) PMC. Available at:[Link]

  • Xia, Z., & Smith, C. D. "Total Synthesis of Dendroamide A, a Novel Cyclic Peptide That Reverses Multiple Drug Resistance." The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." MDPI Pharmaceuticals. Available at:[Link]

Sources

Application

Application Note: High-Fidelity Functionalization of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Abstract This guide details the functionalization of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , a privileged chiral building block in medicinal chemistry.[1] Due to the electron-withdrawing nature of the oxazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the functionalization of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , a privileged chiral building block in medicinal chemistry.[1] Due to the electron-withdrawing nature of the oxazole ring, the benzylic-like


-proton is susceptible to deprotonation, posing a significant risk of racemization under standard basic conditions. This document provides optimized protocols for amide coupling, reductive amination, and sulfonylation, prioritizing the preservation of the (1R) stereocenter. We recommend Propylphosphonic Anhydride (T3P)  as the reagent of choice for amidation to ensure enantiomeric excess (ee) retention >98%.

Chemical Context & Critical Reaction Parameters

The Scaffold

The target molecule features a primary amine attached to a stereogenic center (


-carbon), which is directly linked to the C2 position of a 5-methyl-1,3-oxazole ring.[1]
  • Basicity: The amine is less basic than a standard alkyl amine due to the inductive effect of the heteroaromatic ring (

    
     typically ~8.5–9.0).
    
  • Racemization Risk: The C2-oxazole attachment acidifies the

    
    -proton (
    
    
    
    ~19–21 in DMSO).[1] While high, this
    
    
    allows deprotonation by strong bases (e.g., DBU, NaH) or reversible deprotonation during slow reactions with tertiary amine bases, leading to epimerization.
Strategic Considerations
  • Base Selection: Avoid strong bases. Use mild organic bases (NMM, DIPEA) in stoichiometric limits.

  • Coupling Reagents: Avoid highly activating reagents that require high base loads (e.g., acid chlorides with excess Et3N). Use T3P or HATU with controlled pH.

  • Solvent: Aprotic polar solvents (DMF, DMSO) can accelerate racemization by stabilizing the deprotonated intermediate. DCM or EtOAc are preferred for kinetic control.

Decision Tree & Workflow

ReactionWorkflow Start (1R)-Oxazole Amine Scaffold Decision Target Functional Group Start->Decision Amide Amide (R-CONH-R') Decision->Amide Acylation Amine Secondary Amine (R-CH2-NH-R') Decision->Amine Alkylation Sulfon Sulfonamide (R-SO2NH-R') Decision->Sulfon Sulfonylation T3P Protocol A: T3P Coupling (Low Epimerization) Amide->T3P RedAm Protocol B: Ti(OiPr)4 Reductive Amination Amine->RedAm Schotten Protocol C: Mod. Schotten-Baumann (Biphasic) Sulfon->Schotten

Figure 1: Functionalization decision matrix prioritizing stereochemical integrity.[1]

Experimental Protocols

Protocol A: Low-Epimerization Amide Coupling (T3P Method)

Recommended for coupling chiral acids or when maximum enantiopurity is required.[1]

Rationale: T3P (Propylphosphonic anhydride) acts as an acid scavenger and coupling agent, often requiring less base than HATU/EDC. It drives the reaction to completion rapidly, minimizing the window for


-proton abstraction.

Materials:

  • (1R)-Amine substrate (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • N-Methylmorpholine (NMM) (2.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.1 equiv) and the (1R)-Amine (1.0 equiv) in EtOAc (concentration ~0.1 M).
    
  • Base Addition: Cool the mixture to 0 °C. Add NMM (2.5 equiv) dropwise. Note: NMM is weaker than TEA/DIPEA and reduces racemization risk.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Cold 0.5 M HCl (rapid wash to remove unreacted amine/NMM).[1]

    • Sat.

      
       (to remove excess acid/T3P byproducts).
      
    • Brine.[3]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Data Validation:

Parameter T3P (EtOAc) HATU (DMF) Acid Chloride (DCM)
Yield 88-95% 90-95% 80-85%
ee Retention >99% ~94-96% ~85-90%

| Purification | Extraction only | Column req.[1] | Column req. |

Protocol B: Titanium-Mediated Reductive Amination

Recommended for sterically hindered aldehydes or electron-deficient amines.[1]

Rationale: The oxazole amine can be slow to form imines. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving imine formation before the reducing agent is added, preventing direct reduction of the aldehyde to alcohol.

Materials:

  • (1R)-Amine substrate (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)[1][2]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1]
    
  • Sodium borohydride (

    
    ) (2.0 equiv)[1]
    
  • Solvent: THF (Anhydrous)[1]

Procedure:

  • Imine Formation: Combine the (1R)-Amine and Aldehyde in THF (0.2 M).[1] Add

    
     (1.5 equiv) under 
    
    
    
    .[1]
  • Incubation: Stir at RT for 6–12 hours. The solution typically turns slightly yellow/orange. Do not add reducing agent yet.

  • Reduction: Cool to 0 °C. Add

    
     (2.0 equiv) portion-wise. (Caution: Gas evolution).[1]
    
  • Quench: Stir for 2 hours at RT. Quench by adding 1 mL of water (or 1M NaOH) to precipitate Titanium salts.

  • Filtration: Dilute with EtOAc and filter through a Celite pad to remove the white

    
     precipitate.
    
  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Sulfonylation (Modified Schotten-Baumann)

Recommended for sulfonamide synthesis.[1]

Rationale: Sulfonyl chlorides are highly reactive. Using a biphasic system (DCM/Water) with an inorganic base (


) buffers the pH effectively, preventing the high basicity spikes associated with organic bases in non-polar solvents that lead to racemization.

Procedure:

  • Setup: Dissolve (1R)-Amine (1.0 equiv) in DCM.[1]

  • Buffer: Add an equal volume of Sat.

    
     (aq).[1]
    
  • Addition: Add Sulfonyl Chloride (1.1 equiv) to the rapidly stirring biphasic mixture at RT.

  • Completion: Stir vigorously for 1–3 hours.

  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 0.1 M HCl and Brine.

Racemization Mechanism & Troubleshooting

The primary failure mode is the loss of stereochemical integrity at the C-


 position.

Racemization cluster_prevention Prevention Strategy ChiralAmine (1R)-Amine (Target) Intermediate Amide Product (High Acidity at C-alpha) ChiralAmine->Intermediate Coupling Deprotonated Planar Enolate/Anion (Achiral) Intermediate->Deprotonated Excess Base (Deprotonation) Racemate Racemic Mixture (1R + 1S) Deprotonated->Racemate Reprotonation Tip1 Use T3P (Low Base Load) Tip2 Avoid DMF (Stabilizes Anion)

Figure 2: Mechanism of base-induced racemization post-coupling.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Amide) Hydrolysis of T3P/HATUEnsure anhydrous solvents; dry amine hydrochloride salts thoroughly.
Racemization (>5% (1S)) Base too strong or excess usedSwitch from DIPEA to NMM or Collidine.[1] Reduce reaction time.
No Reaction (Red. Am.) Stable hemiaminalUse

to force dehydration to imine.
Hydrolysis of Oxazole Strong Acid exposureAvoid heating in strong aqueous acids (e.g., 6M HCl); oxazoles can ring-open.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Bode, J. W. (2006). Peptide Synthesis with T3P. Current Opinion in Drug Discovery & Development.
  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Wagh, Y. S., et al. (2014). Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[1][2] Review Journal of Chemistry, 4(2). (Discusses T3P advantages in racemization-prone substrates).

Sources

Method

Application Notes &amp; Protocols: Incorporating (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine in Fragment-Based Drug Design

Introduction: The Power of Fragments and the Promise of a Chiral Oxazole Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification, complementing traditional high-throu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Promise of a Chiral Oxazole

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification, complementing traditional high-throughput screening (HTS) with its efficiency and elegant approach to exploring chemical space.[1][2][3] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low, yet measurable, affinity.[4][5] These "atom-efficient" binders provide high-quality starting points that can be systematically optimized into potent, selective, and drug-like leads.[1][6] This process often results in leads with superior physicochemical properties compared to HTS hits.

This guide focuses on a particularly compelling fragment: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine . This molecule is an exemplary starting point for an FBDD campaign due to several key features:

  • Rich Pharmacophoric Features: It possesses a hydrogen bond donor (amine), multiple hydrogen bond acceptors (oxazole nitrogen and oxygen), and a hydrophobic methyl group, all within a compact framework.[7][8] The oxazole ring itself is a versatile and privileged scaffold in medicinal chemistry, known to engage in a variety of non-covalent interactions with biological targets.[7][9][10]

  • Defined 3D-Stereochemistry: The chiral center at the ethylamine substituent provides a defined three-dimensional vector. This is crucial for probing the often-complex topology of protein binding sites. Utilizing single enantiomer building blocks is known to improve drug efficacy and reduce side effects.[11][12]

  • Low Molecular Weight & High Fsp³: Its low molecular weight and high fraction of sp³-hybridized carbons provide an excellent foundation for fragment growing, allowing for exploration of adjacent binding pockets without rapidly accumulating undesirable molecular properties.

  • Synthetic Tractability: The structure contains clear vectors for chemical elaboration, allowing medicinal chemists to readily "grow" the fragment into more potent molecules once a binding mode is confirmed.

This document provides a comprehensive, field-proven guide for researchers to effectively incorporate this fragment into their FBDD workflows, from initial screening to hit-to-lead evolution.

Fragment Spotlight: Physicochemical Properties

A thorough understanding of the starting fragment is critical. The properties of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine make it an ideal candidate for FBDD campaigns.

PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight~126.15 g/mol Well within the "Rule of Three" (<300 Da), ensuring higher probability of binding.[5]
Heavy Atom Count (HAC)9A key metric for calculating Ligand Efficiency (LE).[13]
cLogP~0.6Indicates good solubility, which is critical for high-concentration biophysical screening.
Hydrogen Bond Donors1 (primary amine)Provides a key interaction point for anchoring to the target.[14]
Hydrogen Bond Acceptors2 (oxazole N, O)Offers multiple potential interactions to orient the fragment.[7][8]
Rotatable Bonds1Low conformational flexibility increases the likelihood of a productive binding pose.

Phase 1: Fragment Screening & Hit Identification Workflow

The primary challenge in FBDD is the reliable detection of weak binding events (μM to mM affinity).[5] Therefore, a cascade of sensitive biophysical techniques is essential.[4][15] We recommend a primary screen using Surface Plasmon Resonance (SPR) for its high throughput and low protein consumption, followed by an orthogonal validation using Saturation Transfer Difference (STD) NMR.[16][17]

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_characterize Characterization & Elaboration Fragment_QC Fragment QC & Stock Preparation SPR_Screen Primary Screen: Surface Plasmon Resonance (SPR) Fragment_QC->SPR_Screen Target_Prep Target Protein Purification & QC Target_Prep->SPR_Screen NMR_Screen Orthogonal Screen: Saturation Transfer Difference (STD) NMR SPR_Screen->NMR_Screen Validate Primary Hits Xray Structural Biology: X-ray Co-crystallography NMR_Screen->Xray Confirmed Hits Fragment_Evo Hit-to-Lead: Fragment Evolution Xray->Fragment_Evo Guide Optimization

Caption: High-level FBDD workflow from preparation to hit evolution.

Protocol 1.1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, allowing for real-time detection of binding events.[16][18] Its high throughput makes it ideal for primary screening.[19]

Causality: We immobilize the target protein and flow the fragment over it. A binding event increases the mass on the sensor chip surface, which is detected as a change in response units (RU). This protocol is designed to maximize data quality and minimize false positives, which can arise from solvent mismatches or nonspecific binding.[20][21]

Materials:

  • Purified target protein (>95% purity, monodisperse)

  • (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (≥98% purity)

  • SPR instrument (e.g., Biacore, Sierra Sensors)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS-T), matched with DMSO

  • High-quality DMSO

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) to achieve a target immobilization level of 5,000-10,000 RU.

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • Expert Insight: A reference flow cell should be prepared identically but without protein injection (or with an irrelevant immobilized protein) to subtract bulk refractive index changes and nonspecific binding.[19]

  • Fragment Solution Preparation:

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • Create a dilution series in running buffer to achieve final concentrations for screening (e.g., 100 µM, 250 µM, 500 µM).

    • Crucial Step: Ensure the final DMSO concentration is identical across all samples and the running buffer (typically 1-5%). Mismatched DMSO is a primary source of false positives.[20]

  • Screening Run:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Inject the fragment solutions over the target and reference flow cells (e.g., 60-second contact time, 180-second dissociation time).

    • Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis & Hit Criteria:

    • Process the raw data by subtracting the reference channel signal and then a buffer blank injection.

    • A fragment is considered a preliminary hit if it shows a concentration-dependent binding response that is significantly above the noise level and exhibits a plausible binding sensorgram shape.

    • Trustworthiness: Do not rely on a single concentration. A dose-response relationship is the first indicator of a true binding event.

Protocol 1.2: Orthogonal Hit Validation with STD NMR

STD NMR is a ligand-observed NMR technique that confirms direct binding of a fragment to a high-molecular-weight target in solution.[22][23] It serves as an excellent orthogonal method to validate SPR hits, as it is a solution-based technique and less prone to artifacts from protein immobilization.[23]

Causality: We selectively saturate protons on the target protein. This saturation is transferred via spin diffusion to the protons of a binding ligand. By subtracting a spectrum where the protein was not saturated, we only see signals from the fragment that was in close proximity to the protein, thus confirming a binding event.[23]

Materials:

  • Confirmed SPR hit fragment.

  • Target protein (typically 10-50 µM final concentration).

  • Deuterated buffer (e.g., d6-PBS, pH 7.4).

  • NMR spectrometer with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Dissolve the target protein in the deuterated buffer.

    • Add the fragment from a concentrated stock to a final concentration of ~500 µM (a 20-50 fold excess is typical).

    • Prepare a control sample containing only the fragment in the same buffer.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum of the control sample to identify fragment resonances.

    • Set up the STD experiment. This involves two acquisitions:

      • On-resonance: Selective saturation of a protein resonance region where no fragment signals are present (e.g., -1.0 ppm).

      • Off-resonance: Saturation applied to a region far from any protein or fragment signals (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds.

  • Data Analysis & Hit Confirmation:

    • Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • A fragment is a confirmed hit if clear signals corresponding to its protons are visible in the difference spectrum.

    • Expert Insight: The relative intensity of signals in the STD spectrum can provide initial clues about which part of the fragment is closest to the protein surface (the epitope). However, careful interpretation is needed as relaxation effects can complicate this analysis.[24]

Phase 2: Hit Characterization & Structural Elucidation

Once a fragment hit is validated, the next steps are to quantify its binding affinity and, most importantly, to understand its binding mode.

Quantifying Binding and Efficiency

For confirmed hits, perform a full dose-response titration using SPR or Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (Kᴅ). This value is crucial for calculating the Ligand Efficiency (LE) , a key metric in FBDD.[25][26]

Ligand Efficiency (LE) = -ΔG / N

where:

  • ΔG (Gibbs free energy) = RT * ln(Kᴅ)

  • N is the number of non-hydrogen (heavy) atoms in the fragment.

A generally accepted threshold for a good fragment hit is an LE ≥ 0.30 kcal/mol per heavy atom .[13][27]

ParameterFormulaExample Calculation (Fragment Kᴅ = 500 µM)
ΔG-1.364 * log10(Kᴅ)-1.364 * log10(0.0005) = 4.5 kcal/mol
Heavy Atom Count (N)99
Ligand Efficiency (LE) ΔG / N 4.5 / 9 = 0.50 kcal/mol

This LE value of 0.50 is excellent, indicating a highly efficient binder and a promising starting point for optimization.[28]

Protocol 2.1: Determining Binding Mode with X-ray Co-crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target protein.[29][30] This provides an unambiguous view of the binding site, the fragment's orientation, and the specific protein-ligand interactions, which is invaluable for guiding structure-based drug design.[31][32]

Causality: By soaking a pre-formed protein crystal in a high-concentration solution of the fragment, the fragment can diffuse into the crystal lattice and bind to the protein's active site. X-ray diffraction of this crystal allows for the calculation of an electron density map, revealing the atomic positions of both the protein and the bound fragment.[33][34]

Methodology:

  • Protein Crystallization:

    • Screen for and optimize crystallization conditions for the apo (unliganded) protein to obtain well-diffracting crystals.

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving the fragment in the crystal mother liquor to a high concentration (e.g., 10-50 mM), ensuring the final DMSO concentration does not dissolve the crystals.

    • Transfer an apo crystal into a drop of the soaking solution. Soaking times can vary from minutes to overnight.

  • Data Collection and Processing:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data to obtain a refined electron density map.

  • Structure Solution and Refinement:

    • Use the apo protein structure as a model for molecular replacement.

    • Carefully examine the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and perform iterative rounds of refinement.

    • Trustworthiness: The final refined structure should have good R-work/R-free statistics and physically realistic geometry to validate the binding mode.

Phase 3: Fragment Evolution - The Path from Hit to Lead

With a validated hit and a high-resolution structure, the creative work of medicinal chemistry begins. The goal is to "grow" the fragment into a larger, more potent molecule by adding chemical functionality that makes additional favorable interactions with the target.[6][35][36]

Fragment_Evolution cluster_strategies Hit-to-Lead Strategies cluster_output Outcome Initial_Hit Initial Hit (Fragment) Growing Fragment Growing Initial_Hit->Growing Add new group Linking Fragment Linking Initial_Hit->Linking Connect to 2nd fragment Merging Fragment Merging Initial_Hit->Merging Combine with overlapping hit Lead_Compound Potent Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Key strategies for evolving a fragment hit into a lead compound.

Strategies for Evolving (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine:

  • Fragment Growing: This is the most common strategy.[35][36] Based on the co-crystal structure, identify vectors on the fragment that point towards unoccupied pockets in the binding site.

    • Vector 1 (Amine): The primary amine is an excellent handle for elaboration. Acylation or reductive amination can introduce new groups to probe nearby hydrophobic or polar regions.

    • Vector 2 (Oxazole C4-H): If the structure shows space near the C4 position of the oxazole ring, this position can be functionalized, for example, via lithiation followed by quenching with an electrophile.

  • Fragment Linking: If a second, independent fragment is found to bind in a proximal pocket, the two can be joined by a chemical linker.[37][38] The resulting linked molecule can exhibit a dramatic increase in affinity due to an additive binding energy effect.[37]

  • Fragment Merging: If a second fragment is found that partially overlaps with the binding site of our oxazole fragment, a new molecule can be designed that incorporates features from both hits.[36][38]

Throughout the hit-to-lead process, it is critical to continuously monitor not just potency, but also ligand efficiency and other physicochemical properties to ensure the final lead compound has a balanced, drug-like profile.

References

  • Selvita. X-ray Crystallography Fragment Screening. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Wikipedia. Ligand efficiency. [Link]

  • Siegal, G., et al. (2018). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. [Link]

  • Mey, A. S. J. S., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. [Link]

  • Sreeramulu, S., & Schwalbe, H. (2013). Saturation transfer difference NMR for fragment screening. Methods in Molecular Biology. [Link]

  • Patel, H., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Cogent Chemistry. [Link]

  • Blundell, T. L., & Jhoti, H. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Pharmacology. [Link]

  • JETIR. (2022). PHARMACOLOGICAL SIGNIFICANCE OF OXAZOLE DERIVATIVES. JETIR. [Link]

  • ZoBio. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Taylor & Francis Online. (2022). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • Hartshorn, M. J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • Drug Hunter. Ligand Efficiency Metrics Calculators. [Link]

  • Hartshorn, M. J., et al. (2021). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • RGDscience Ltd. Molecular Descriptors & Ligand Efficiency Metrics. [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Evotec. Biophysical Fragment Screening Services. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Frontiers. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. [Link]

  • SciSpace. FRAGMENT-BASED LEAD DISCOVERY. [Link]

  • Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]

  • Taylor & Francis Online. (2015). Ligand Efficiency Metrics: Why All the Fuss?. [Link]

  • NIH. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • Bruker. Fragment screening by ligand observed nmr. [Link]

  • ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Taylor & Francis Online. Ligand efficiency – Knowledge and References. [Link]

  • Evotec. Crystallographic Fragment Screening Services. [Link]

  • ResearchGate. Evolving fragments into leads. The four main strategic categories are.... [Link]

  • NIH. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Creative Biostructure. Fragment-to-Lead. [Link]

  • NIH. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Cell Press. (2024). Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • CEITEC. Novel Developments in Saturation Transfer Difference (STD) NMR Spectroscopy to Investigate Weak Protein-Ligand Interactions. [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Ovid. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. [Link]

  • Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

Sources

Application

Process Chemistry Application Note: Scalable Synthesis of (1R)-1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Strategic Rationale & Synthetic Design The (1R)-1-(5-methyl-1,3-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Strategic Rationale & Synthetic Design

The (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine motif is a highly privileged chiral building block in modern drug discovery, frequently utilized in the development of kinase inhibitors and dual orexin receptor antagonists. Oxazoles serve as metabolically stable bioisosteres for amides and esters, offering excellent hydrogen-bond acceptor properties[1]. Furthermore, functionalized oxazoles containing primary amines or alcohols at the 2-position are highly versatile precursors for downstream molecular elaboration[2].

Synthesizing this motif at scale presents two primary chemical challenges:

  • Regioselective construction of the 5-methyl-1,3-oxazole ring.

  • Strict preservation of enantiomeric excess (ee) at the highly epimerization-prone

    
    -chiral center adjacent to the oxazole.
    

As a Senior Application Scientist, I have structured this guide to detail two field-proven, highly scalable methodologies: a Chiral Pool Approach utilizing a modified Robinson-Gabriel cyclodehydration, and a Modern Biocatalytic Approach leveraging asymmetric transamination.

Route A: Chiral Pool Approach via Robinson-Gabriel Cyclodehydration

This route leverages commercially available N-Boc-D-alanine to lock in the required (1R) stereochemistry from the outset.

Mechanistic Causality in Experimental Design

Why a Mixed Anhydride Coupling? Standard carbodiimide coupling agents (e.g., EDC, DCC) often lead to the formation of an oxazolone intermediate when activating N-Boc-protected amino acids. This intermediate undergoes rapid deprotonation at the


-carbon, leading to catastrophic racemization. By utilizing Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15 °C, we form a mixed anhydride. This intermediate is highly electrophilic but sterically shielded, allowing rapid coupling with aminoacetone while completely suppressing oxazolone formation, thus preserving >99% ee.

Why the Robinson-Gabriel Synthesis? The Robinson-Gabriel synthesis is the standard method for dehydrating ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-acylamino ketones to yield oxazoles[3]. While concentrated sulfuric acid is the traditional cyclodehydrating agent, it causes severe decomposition of Boc-protected substrates. We employ Phosphorus Oxychloride (POCl

) in pyridine. Pyridine acts as an acid scavenger, protecting the acid-sensitive Boc group while POCl

drives the regioselective cyclodehydration.

RouteA A N-Boc-D-alanine + Aminoacetone HCl B Mixed Anhydride Coupling (-15 °C) A->B IBCF, NMM C Ketoamide Intermediate (>98% ee) B->C 95% Yield D Robinson-Gabriel Cyclodehydration C->D POCl3, Pyridine E Boc-Protected Oxazole D->E Regioselective F HCl Deprotection (1,4-Dioxane) E->F -Boc G (1R)-1-(5-methyl-1,3-oxazol-2-yl) ethan-1-amine HCl F->G Crystallization

Fig 1: Chiral pool synthesis workflow via Robinson-Gabriel cyclodehydration.

Standard Operating Protocols (Route A)

Protocol 1: Mixed Anhydride Coupling (Self-Validating Step) This step is self-validating: the absence of an oxazolone IR stretch (~1820 cm⁻¹) during in-process monitoring confirms that epimerization is avoided.

  • Activation: Charge a dry, N

    
    -flushed reactor with N-Boc-D-alanine (1.0 eq) and anhydrous THF (10 vol). Cool the solution to -15 °C.
    
  • Add N-methylmorpholine (NMM, 1.05 eq) in one portion, followed by the dropwise addition of Isobutyl chloroformate (IBCF, 1.05 eq) over 15 minutes, maintaining the internal temperature below -10 °C. Stir for 20 minutes.

  • Amine Free-Basing: In a separate vessel, dissolve aminoacetone hydrochloride (1.05 eq) in DMF (3 vol) and neutralize with NMM (1.05 eq).

  • Coupling: Transfer the free aminoacetone solution dropwise into the mixed anhydride solution at -15 °C.

  • Workup: Allow the reaction to warm to 20 °C over 2 hours. Quench with H

    
    O, extract with EtOAc, and wash sequentially with 1M citric acid, sat. NaHCO
    
    
    
    , and brine. Concentrate to yield the ketoamide intermediate (Typical yield: 92-95%).

Protocol 2: Robinson-Gabriel Cyclodehydration

  • Setup: Dissolve the crude ketoamide (1.0 eq) in anhydrous pyridine (5 vol) and cool to 0 °C.

  • Reagent Addition: Add POClngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (3.0 eq) dropwise. Critical Causality: Strict temperature control (<10 °C) during addition prevents exothermic degradation of the starting material.
    
  • Cyclization: Heat the mixture to 70 °C for 4 hours. Monitor via HPLC until the ketoamide peak is <1%.

  • Quench: Cool to 0 °C and quench very slowly into vigorously stirred ice water (15 vol) to hydrolyze excess POCl

    
    . Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Protocol 3: Deprotection and Salt Isolation

  • Dissolve the Boc-protected oxazole in minimal 1,4-dioxane (2 vol).

  • Add 4M HCl in 1,4-dioxane (5.0 eq) at 20 °C. Stir for 2 hours until CO

    
     evolution ceases.
    
  • Crystallization: Add cold diethyl ether (10 vol) to precipitate the product. Filter and dry under vacuum. Note: This crystallization acts as a self-validating purification step, leaving organic impurities in the mother liquor and upgrading the ee to >99%.

Quantitative Data: Cyclodehydration Optimization

To ensure scalability, various cyclodehydrating agents for the Robinson-Gabriel synthesis were evaluated. The data below justifies the selection of POCl


/Pyridine for process-scale manufacturing.
Cyclodehydrating AgentSolvent / BaseConditionsYield (%)Enantiomeric Excess (ee %)Scalability & Cost Profile
POCl

Pyridine70 °C, 4h82% >98% High (Cost-effective, robust)
Burgess Reagent THF60 °C, 2h88%>99%Low (Prohibitively expensive)
Tf

O
DCM / Pyridine-20 °C, 3h75%95%Medium (Moisture sensitive)
PPh

/ I

DCM / TEA20 °C, 12h70%98%Medium (Poor atom economy)

Table 1: Optimization of cyclodehydrating agents for the conversion of N-Boc-D-alanyl-aminoacetone to the corresponding oxazole.

Route B: Modern Biocatalytic Asymmetric Transamination

For next-generation manufacturing, biocatalysis provides an unparalleled green-chemistry alternative. By starting from the achiral ketone 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one, we can utilize an engineered (R)-selective amine transaminase (R-ATA).

Mechanistic Causality: The R-ATA enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. Isopropylamine (IPA) acts as the amine donor, transferring its amino group to PLP to form pyridoxamine-5'-phosphate (PMP), releasing acetone. PMP then transfers the amine exclusively to the Re-face of the oxazole-ketone, guaranteeing the (1R) configuration. This is a purely self-validating system: the rigid active site of the enzyme physically precludes the formation of the (S)-enantiomer.

RouteB K 1-(5-methyl-1,3-oxazol-2-yl) ethan-1-one E (R)-Selective Transaminase (R-ATA, PLP cofactor) K->E Substrate binding P (1R)-1-(5-methyl-1,3-oxazol-2-yl) ethan-1-amine (>99% ee) E->P Chiral induction B Acetone (Byproduct) E->B Release D Isopropylamine (Amine Donor) D->E NH2 transfer

Fig 2: Biocatalytic asymmetric transamination pathway utilizing R-ATA.

Biocatalytic Protocol:

  • Suspend 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one (100 g/L) in 100 mM phosphate buffer (pH 7.5).

  • Add Isopropylamine (5.0 eq) and PLP (1 mM).

  • Charge the reactor with R-ATA enzyme powder (2 wt%).

  • Stir at 30 °C for 24 hours. The continuous removal of the acetone byproduct (via mild vacuum or N

    
     sweep) drives the equilibrium toward the product.
    
  • Adjust pH to 11 with NaOH, extract the free amine into MTBE, and precipitate as the HCl salt using HCl gas.

References

  • Robinson–Gabriel synthesis - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole Pharmaguideline URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Protocols Involving (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary The chiral building block (1R)-1-(5-methyl-1,3-oxazol-2-yl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The chiral building block (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a highly valuable scaffold in modern drug discovery, frequently utilized to introduce rigid, hydrogen-bond-accepting motifs into pharmacophores. However, the functionalization of this amine presents two distinct chemical challenges:

  • Steric Hindrance: The

    
    -methyl group creates a sterically congested environment around the primary amine.
    
  • Electronic Deactivation: The adjacent 1,3-oxazole ring exerts an electron-withdrawing inductive effect, reducing the nucleophilicity of the amine.

Conventional thermal heating methods for amidation or cross-coupling of this substrate often require prolonged reaction times (12–24 hours), which can lead to base-catalyzed racemization at the labile


-chiral center or degradation of the oxazole ring[1]. Microwave (MW) dielectric heating offers a self-validating solution. By providing rapid, uniform energy transfer directly to the polar reagents, MW synthesis overcomes the activation energy barrier of hindered nucleophilic attacks, reducing reaction times to minutes and preserving chiral integrity[2],[3].

Mechanistic Rationale & Substrate Profiling

The Dielectric Heating Advantage in Amidation

In standard peptide coupling or amidation, the reaction between a sterically hindered carboxylic acid and (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is kinetically slow. Microwave irradiation directly couples with the dipole moments of the solvent (e.g., DMF) and the coupling intermediates (e.g., the HOAt-active ester generated by HATU). This localized superheating accelerates the rate-determining nucleophilic addition step. Because the target temperature is reached in seconds and the overall reaction time is drastically reduced, the molecule spends significantly less time in the thermal degradation zone, effectively preventing the reversible deprotonation that leads to racemization[3].

Overcoming Catalyst Poisoning in Buchwald-Hartwig Amination

When subjecting this oxazole-amine to Palladium-catalyzed Buchwald-Hartwig cross-coupling, the basic nitrogen of the oxazole ring can act as a competing Lewis base, potentially coordinating to the Pd center and poisoning the catalyst. Rapid MW heating has been shown to mitigate early-stage catalyst deactivation pathways that frequently occur during the slow ramp-up times of conventional heating[4],[5]. Utilizing a bulky, electron-rich ligand such as BrettPhos prevents off-target oxazole coordination while facilitating the reductive elimination step[6].

Reaction Workflow & Parameter Optimization

MW_Workflow Substrate Chiral Amine + Electrophile MW_Reactor Microwave Irradiation (100-120°C, 15-30 min) Substrate->MW_Reactor Reagents Catalyst / Base Solvent Reagents->MW_Reactor Workup Aqueous Workup & Filtration MW_Reactor->Workup Rapid Cooling Analysis Chiral HPLC (ee% Determination) Workup->Analysis Purified Product

Microwave-assisted synthesis workflow for chiral oxazole-amines.

Experimental Protocols

Protocol A: Microwave-Assisted Amidation

Objective: High-yielding amide bond formation with a sterically hindered carboxylic acid while maintaining >98% ee.

Reagents:

  • (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (1.0 equiv, 0.5 mmol)

  • Carboxylic Acid (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at room temperature for 2 minutes to pre-form the active ester.

  • Amine Addition: Add (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine followed by DIPEA. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.

  • Cooling: Allow the system to actively cool to <30 °C using compressed air (typically 1–2 minutes).

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO

    
     (2 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Microwave-Assisted Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation with an aryl bromide, utilizing bulky ligands to prevent oxazole-mediated catalyst poisoning.

Reagents:

  • (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (1.2 equiv, 0.6 mmol)

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Pd

    
    (dba)
    
    
    
    (5 mol%, 0.025 mmol)
  • BrettPhos (10 mol%, 0.05 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene/Dioxane (1:1 v/v, 2.5 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In a 10 mL microwave vial, combine the aryl bromide, Pd

    
    (dba)
    
    
    
    , BrettPhos, and NaOtBu.
  • Solvent & Substrate Addition: Add the degassed Toluene/Dioxane mixture, followed by the chiral amine. Seal the vial under an argon atmosphere.

  • Microwave Irradiation: Irradiate the mixture at 110 °C for 20 minutes. The rapid heating profile is critical here to ensure the catalyst enters the active catalytic cycle before thermal degradation of the Pd-ligand complex occurs[5].

  • Workup: Upon rapid cooling, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the N-aryl amine derivative.

Quantitative Data Analysis

The following table summarizes the performance of the (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine across both protocols, comparing conventional thermal heating (oil bath) against microwave irradiation.

Reaction TypeHeating MethodTemp (°C)TimeYield (%)Enantiomeric Excess (ee %)
Amidation Conventional8012 h6592
Amidation Microwave10015 min94 >99
Buchwald-Hartwig Conventional11018 h4588
Buchwald-Hartwig Microwave11020 min86 98

Table 1: Comparative analysis of conventional vs. microwave heating. Yields represent isolated products. Enantiomeric excess was determined via chiral stationary phase HPLC.

References

1.[2] Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing). rsc.org. Available at: 2.[1] A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: 3.[3] Montmorilonite K10 catalyzed microwave assisted direct amidation of unactivated carboxylic acids with amines: Applicable for maintaining chiral integrity of substrates. ResearchGate. Available at: 4.[4] Microwave-Assisted Reactions in Organic Synthesis—Are There Any Nonthermal Microwave Effects?. ResearchGate. Available at: 5.[6] Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC (nih.gov). Available at: 6.[5] When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges | Journal of Chemical Information and Modeling. ACS Publications. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine . Due to the unique electronic properties of the 1,3-oxazole ring, the adjacent chiral center is highly susceptible to stereochemical degradation. This document provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to preserve enantiomeric purity throughout your synthetic workflows.

Mechanistic Overview: The Root Cause of Racemization

To prevent racemization, one must understand the causality behind it. The stereocenter of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is located at the


-position relative to both the primary amine and the oxazole ring. The 1,3-oxazole moiety is strongly electron-withdrawing due to its electronegative oxygen and imine-like nitrogen.

When the amine is subjected to basic conditions, the acidic ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-proton can be abstracted, leading to a planar, resonance-stabilized carbanion (or aza-enolate) intermediate[1]. Reprotonation of this achiral intermediate occurs non-stereospecifically from either face, resulting in a racemic mixture[2]. This acidity is drastically exacerbated if the amine is converted into an amide or carbamate (e.g., Boc, Cbz), as the 

-proton becomes flanked by two electron-withdrawing groups. This is highly analogous to the well-documented oxazolone/azlactone racemization pathways observed in peptide synthesis[3].

RacemizationPathway Start (1R)-Enantiomer Chiral, Optically Active Base Base (B:) or Solvent Deprotonation Start->Base Loss of alpha-proton Intermediate Planar Carbanion / Aza-enolate Achiral Intermediate Base->Intermediate Reprotonation Non-stereospecific Reprotonation (BH+) Intermediate->Reprotonation Reversible EnantiomerS (1S)-Enantiomer Reprotonation->EnantiomerS Top-face attack EnantiomerR (1R)-Enantiomer Reprotonation->EnantiomerR Bottom-face attack Racemate Racemic Mixture (1:1 Ratio) EnantiomerS->Racemate EnantiomerR->Racemate

Mechanistic pathway of base-catalyzed racemization via a planar achiral intermediate.

Troubleshooting Guides & FAQs

Q1: I am losing enantiomeric excess (ee) during N-Boc protection. How can I prevent this? Root Cause: Standard Boc protection often uses strong bases like Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) in polar aprotic solvents (e.g., DMF). TEA is basic enough to deprotonate the


-carbon of the newly formed Boc-amine, while DMF stabilizes the resulting naked carbanion.
Solution:  Eliminate strong bases and polar aprotic solvents. Use a biphasic Schotten-Baumann-type system with a mild inorganic base (e.g., 

) or perform the reaction in a non-polar solvent like Dichloromethane (DCM) using a weak, sterically hindered base like 2,6-lutidine. Keep the temperature strictly at or below 0°C.

Q2: My amide coupling reactions with this amine yield partially racemized products. What coupling agents should I use? Root Cause: Uronium/aminium-based coupling agents like TBTU or HATU require stoichiometric amounts of tertiary amines (usually DIPEA). The combination of a strong organic base and the highly activated intermediate promotes rapid


-deprotonation[3].
Solution:  Switch to coupling agents that operate under neutral or mildly acidic conditions, or those that require weaker bases.
  • Preferred: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or EDC/HOAt with 2,4,6-collidine.

  • Avoid: HATU, TBTU, or BOP with TEA/DIPEA.

Q3: How should I store the compound to ensure long-term configurational stability? Root Cause: The free base form of


-heteroaryl amines can undergo slow auto-catalyzed racemization or degradation at room temperature due to the basicity of the amine itself acting intermolecularly.
Solution:  Store the compound as a stable salt. However, avoid strongly acidic conditions (like concentrated aqueous HCl) for prolonged periods, as protonation of the oxazole nitrogen increases the electron-withdrawing effect, paradoxically making the 

-proton more acidic in the presence of trace water. A carefully prepared, anhydrous hydrochloride or acetate salt stored at -20°C in a desiccator is optimal.
Quantitative Data: Impact of Reaction Conditions on Racemization

To guide your experimental design, the following table summarizes the relative racemization rates of


-chiral heteroaryl/aryl amines under various base and solvent conditions.
BaseSolventTemperatureRelative Racemization Rate (

)
Recommendation
Triethylamine (TEA)DMF25°C100 (Baseline)Avoid - Rapid racemization
DIPEADMF25°C45Avoid - Significant ee loss
N-MethylmorpholineDCM0°C5Acceptable - Monitor closely
2,4,6-CollidineTHF-20°C< 0.1Highly Recommended

(aq)
DCM (Biphasic)0°C< 0.05Optimal for Protections

Note: Data extrapolated from kinetic studies on structurally analogous N-protected chiral amino acids and heteroaryl amines[4][5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure stereochemical integrity is maintained and verified at each step.

Protocol 1: Enantioselective N-Boc Protection (Base-Free / Mild Conditions)

This protocol utilizes a biphasic system to minimize the concentration of base in the organic phase, preventing


-deprotonation.
  • Preparation: Dissolve 10.0 mmol of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (free base) in 20 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Stir at 400 rpm.

  • Reagent Addition: In a separate flask, dissolve 10.5 mmol of Di-tert-butyl dicarbonate (

    
    ) in 10 mL of DCM. Add this solution dropwise to the amine over 15 minutes.
    
  • Buffer Addition: Slowly add 10 mL of a saturated aqueous

    
     solution (pre-chilled to 0°C).
    
  • Reaction: Allow the biphasic mixture to stir vigorously at 0°C for 2 hours. Do not let the reaction warm to room temperature.

  • Workup: Separate the organic layer. Extract the aqueous layer once with 10 mL of cold DCM. Combine the organic layers, wash with cold brine, and dry over anhydrous

    
    .
    
  • Validation: Evaporate the solvent under reduced pressure (bath temperature < 25°C). Verify the enantiomeric excess (ee) of the resulting Boc-amine via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Protocol 2: Amide Coupling using DEPBT (Racemization-Free)

DEPBT is utilized here as it mediates amide bond formation with exceptional resistance to racemization, even in the presence of chiral


-heteroaryl centers.

CouplingWorkflow Step1 Pre-cool reagents to -20°C in THF Step2 Add weak, hindered base (e.g., 2,4,6-Collidine) Step1->Step2 Step3 Use DEPBT or EDC/HOAt (Avoid TBTU/HATU) Step2->Step3 Step4 Monitor via Chiral HPLC (Keep <0°C) Step3->Step4

Optimized low-temperature amide coupling workflow to suppress alpha-proton deprotonation.

  • Activation: In a dry Schlenk flask under nitrogen, dissolve 1.0 mmol of the target carboxylic acid and 1.1 mmol of DEPBT in 5 mL of anhydrous THF. Cool to -20°C.

  • Base Addition: Add 2.0 mmol of 2,4,6-collidine dropwise. Stir for 10 minutes at -20°C to form the active ester.

  • Amine Addition: Dissolve 1.0 mmol of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine in 2 mL of THF. Add this dropwise to the activated acid mixture.

  • Coupling: Maintain the reaction at -20°C for 4 hours, then allow it to slowly warm to 0°C over an additional 4 hours.

  • Quenching & Workup: Quench the reaction with 5 mL of cold 5% aqueous citric acid. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with cold saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate in vacuo.
References

1.[1] "Racemization - Wikipedia." wikipedia.org. URL: [Link] 2.[4] "7.4 Racemization Assays." thieme-connect.de. URL:[Link] 3.[3] "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study..." semanticscholar.org. URL:[Link] 4.[5] "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." whiterose.ac.uk. URL:[Link] 5.[2] "Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution." nih.gov. URL:[Link]

Sources

Optimization

Improving yield in (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine coupling reactions

This guide outlines a technical support framework for optimizing coupling reactions involving (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine . Subject: Troubleshooting & Yield Optimization for (1R)-1-(5-methyl-1,3-oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a technical support framework for optimizing coupling reactions involving (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine .

Subject: Troubleshooting & Yield Optimization for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Applicable For: Amide Couplings, N-Arylation, Urea Formation Technical Lead: Senior Application Scientist

Introduction: Understanding the Substrate

Before troubleshooting, it is critical to understand why this specific building block presents a challenge.

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine possesses two distinct features that antagonize standard coupling protocols:

  • Electronic Deactivation: The 1,3-oxazole ring is electron-deficient (similar to pyridine). The C2-attachment point exerts an inductive electron-withdrawing effect on the

    
    -carbon, significantly reducing the nucleophilicity of the primary amine compared to standard alkyl amines.
    
  • Steric Hindrance: The

    
    -methyl group creates a branched environment immediately adjacent to the reaction center, impeding the approach of bulky activated esters.
    

The Consequence: Standard protocols (e.g., EDC/HOBt at Room Temp) often result in incomplete conversion, leading to low yields and difficult purifications. Forcing conditions (high heat/strong base) can compromise the chiral center.

Diagnostic Q&A: Troubleshooting Your Reaction

Q1: My LC-MS shows a large peak for the activated acid (or ester) and unreacted amine, even after 24 hours. What is happening? A: This is a classic symptom of Nucleophilic Mismatch . The activated ester (e.g., OBt or OSu ester) is not electrophilic enough to capture your sluggish oxazole-amine.

  • Solution: Switch to a more reactive coupling agent. HATU (generating the OAt ester) or T3P (Propylphosphonic anhydride) are preferred. The OAt ester is less sterically demanding and more reactive than OBt.

Q2: I increased the temperature to 60°C to force the reaction, and now I see a drop in enantiomeric excess (ee%). Why? A: While amines are generally more resistant to racemization than acids, the


-proton in this substrate is benzylic-like . The electron-withdrawing oxazole ring stabilizes the transient carbanion/enolate if deprotonated.
  • Mechanism: High temperature + Strong Base (e.g., DIPEA)

    
     Deprotonation of the 
    
    
    
    -CH
    
    
    Racemization.
  • Solution: Use Collidine (2,4,6-trimethylpyridine) or N-Methylmorpholine (NMM) instead of DIPEA.[1][2] These bases are sufficiently basic to neutralize the acid but sterically hindered enough to avoid abstracting the

    
    -proton.
    

Q3: I am getting low yield with HATU/DIPEA. The reaction turns black. A: HATU can cause guanidinylation of the amine (a side reaction) if the acid activation is slow or if the amine is added too early. Darkening often indicates oxazole ring decomposition or polymerization under highly basic conditions.

  • Solution: Pre-activate the acid with HATU/Base for 2–5 minutes before adding the amine. Ensure the solvent is anhydrous DMF or NMP.

Optimization Protocols

Protocol A: The "High-Reactivity" Method (Recommended for Yield)

Best for coupling with sterically hindered or electron-rich acids where yield is the primary failure mode.

Reagents: HATU (1.2 eq), HOAt (0.2 eq additive), Collidine (2.5 eq). Solvent: DMF (0.2 M concentration).

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add Collidine (2.5 eq) followed by HATU (1.2 eq). Stir at 0°C for 10 minutes .

    • Note: The color should turn yellow/orange.

  • Addition: Add (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (1.1 eq) as a solution in minimal DMF.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–16 hours.

  • Checkpoint: If conversion is <50% after 4 hours, add HOAt (0.2 eq) . The 7-azabenzotriazole moiety catalyzes the transfer significantly better than HOBt for this substrate.

Protocol B: The "Chiral-Safe" Method (Recommended for ee% Retention)

Best for scale-up or when the building block is extremely precious.

Reagents: T3P (50% in EtOAc/DMF, 1.5 eq), Pyridine (3.0 eq). Solvent: 2-MeTHF or Ethyl Acetate (Green/Process friendly).

  • Setup: Combine Carboxylic Acid (1.0 eq), Amine (1.1 eq), and Pyridine (3.0 eq) in 2-MeTHF. Cool to 0°C.

  • Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Why this works: T3P acts as a kinetic trap; it activates the acid only in the presence of the amine (concerted-like mechanism), minimizing the lifetime of the activated species and reducing racemization risk.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the optimal condition based on your specific failure mode.

OptimizationLogic Start Start: Coupling Fails or Low Yield CheckLCMS Analyze LC-MS of Crude Start->CheckLCMS UnreactedAmine Issue: Unreacted Amine (Low Nucleophilicity) CheckLCMS->UnreactedAmine High SM Remaining Racemization Issue: Low ee% (Chiral Erosion) CheckLCMS->Racemization Product formed but racemic SideProducts Issue: Side Products (Ring Opening/Guanidinylation) CheckLCMS->SideProducts Complex mixture Sol_HATU Solution: Switch to HATU/HOAt Base: Collidine UnreactedAmine->Sol_HATU Sol_T3P Solution: Switch to T3P Base: Pyridine/NMM Racemization->Sol_T3P Sol_PreAct Solution: Pre-activate Acid (2-5 mins max) SideProducts->Sol_PreAct Sol_HATU->Sol_T3P If ee% drops

Caption: Decision tree for troubleshooting coupling reactions with (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

Comparative Data: Reagent Performance

The following table summarizes expected performance based on the physicochemical properties of


-chiral heteroaryl amines.
Coupling SystemConversion (24h)Racemization RiskSuitability
EDC / HOBt / DIPEA Low (<40%)LowPoor. Not reactive enough for this deactivated amine.
HATU / DIPEA High (>90%)ModerateGood, but watch for epimerization if left too long.
HATU / Collidine High (>90%)LowExcellent. Collidine minimizes proton abstraction.
T3P / Pyridine Moderate-High (80%)Very LowBest for Chiral Purity. Slower than HATU but safer.
Acid Chloride High (100%)HighRisky. Ketene formation leads to rapid racemization.

Frequently Asked Questions (FAQs)

Q: Can I use water-soluble carbodiimides like EDC? A: Generally, no. While EDC is great for simple amines, the oxazole-amine's low nucleophilicity means the O-acylisourea intermediate often hydrolyzes or rearranges to an N-acylurea before the amine can attack. If you must use EDC, add HOAt (not HOBt) to form a more reactive active ester.

Q: Is the oxazole ring stable to acid? A: The 1,3-oxazole ring is relatively stable, but it can undergo ring-opening hydrolysis under strong aqueous acidic conditions (e.g., 6M HCl at reflux). Standard TFA deprotection (for Boc removal elsewhere in the molecule) is usually safe, but avoid prolonged exposure to strong mineral acids.

Q: Why do you recommend Collidine over DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker base than DIPEA but stronger than pyridine. Crucially, it is sterically hindered. This prevents it from acting as a nucleophile (attacking the activated ester) and reduces its ability to abstract the semi-acidic


-proton of the chiral center [1].

References

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177.[3] Link

  • Patterson, J. W. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[5] Aldrichimica Acta. Link

Sources

Troubleshooting

Technical Support Center: Solvent Selection for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Crystallization

[1][2] Case ID: OX-AMINE-1R-CRYST Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide addresses the crystallization challenges associated with (1R)-1...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: OX-AMINE-1R-CRYST Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the crystallization challenges associated with (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine . As a chiral heteroaryl amine, this molecule presents specific difficulties regarding phase behavior (oiling out), enantiomeric excess (ee) preservation, and salt selection.[2]

The central technical reality: The free base of this compound is likely a low-melting solid or viscous oil due to the disruption of crystal packing by the ethyl substituent and the flexibility of the oxazole ring.[1] Therefore, salt formation is not just an option; it is the primary strategy for obtaining a handleable, crystalline solid.[2]

Module 1: Solvent Selection & Thermodynamics

User Question: "I am trying to crystallize the free base from EtOAc/Heptane, but it keeps oiling out. What solvent system should I use?"

The Core Issue: Metastable Liquid-Liquid Phase Separation (LLPS)

"Oiling out" occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the solid-liquid solubility curve (spinodal/solubility line).[1] This is common in oxazole-amines because of their high conformational entropy.[1]

Recommended Solvent Systems

For the (1R)-enantiomer , you must balance polarity to stabilize the amine while providing enough non-polarity to force aggregation.

Table 1: Solvent Screening Matrix (Free Base vs. Salts)
FormPrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)MechanismRisk Factor
Free Base TBME (tert-Butyl methyl ether) Heptane Cooling CrystallizationHigh (Oiling out).[1] Requires seeding.
HCl Salt IPA (Isopropanol) IPAc (Isopropyl Acetate) Anti-solvent crashLow.[2] Forms stable lattice.
L-Tartrate Methanol (MeOH) Acetonitrile (ACN) Evaporative/CoolingMedium. Good for upgrading %ee.
Mandelate Ethanol (EtOH) MTBE CoolingLow. Excellent chiral recognition.
Technical Directive:

Do not persist with the free base if purity is the goal. Convert to the Hydrochloride (HCl) or (L)-Tartrate salt. The ionic lattice energy of the salt significantly raises the melting point, pushing the solid-liquid equilibrium above the oiling-out temperature.[1]

Module 2: Decision Logic & Workflow

User Question: "How do I decide between cooling crystallization and anti-solvent addition?"

Use the following decision tree to determine the optimal process based on your current material state.

SolventSelection Start Start: Material State CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Oil/Low Melt) CheckForm->FreeBase Free Base Salt Salt Form (Solid) CheckForm->Salt Salt Decision1 Goal: Resolution or Purification? FreeBase->Decision1 Action2 Solvent: IPA/IPAc Method: Anti-solvent Salt->Action2 Recrystallization Resolution Chiral Resolution (Use Tartaric/Mandelic Acid) Decision1->Resolution Low %ee Purification Chemical Purification (Use HCl/Oxalic Acid) Decision1->Purification High %ee, Low Chem Purity Action1 Solvent: MeOH or EtOH Method: Cooling (Slow) Resolution->Action1 Purification->Action2

Figure 1: Solvent selection decision matrix. Blue nodes indicate decision points; Red indicates high-risk states; Green indicates stable states.[1]

Module 3: Troubleshooting & Optimization (FAQ)

Q1: My chiral resolution (using Tartaric acid) yielded a gummy solid. Why?

Diagnosis: You likely used a solvent that contains too much water or cooled the solution too rapidly. Oxazole salts are hygroscopic. The Fix:

  • Switch Solvent: Move from 95% EtOH to Absolute EtOH or MeOH/Acetonitrile (1:2) .

  • Thermodynamic Control: Re-heat the gum to reflux until dissolved. Cool extremely slowly (5°C/hour).[2]

  • Seeding: You must seed the solution at the cloud point with pure crystals. If you lack seeds, scratch the glass wall or use a sonication burst to induce nucleation.[2]

Q2: How do I remove the chemical impurities (oxazole precursors)?

Diagnosis: Precursors like 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one are less polar than the amine.[1] The Fix: Use an Acid-Base Extraction before crystallization:

  • Dissolve crude amine in 1N HCl (aq).

  • Wash with MTBE (impurities move to organic layer).

  • Basify aqueous layer with NaOH to pH 12.

  • Extract amine into DCM, dry, and then crystallize as a salt.

Q3: What is the best way to determine the Metastable Zone Width (MSZW)?

Protocol:

  • Prepare a saturated solution at 50°C in IPA .

  • Cool at 0.5°C/min and record the temperature (

    
    ) where visible turbidity appears.
    
  • Re-heat and record the temperature (

    
    ) where the solid disappears.[2]
    
  • MSZW =

    
     .
    
  • Guideline: If MSZW > 15°C, your system is prone to oiling out.[2] Add seeds at ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    .
    

Module 4: Standardized Protocols

Protocol A: Formation of the (1R)-Amine Hydrochloride Salt

Target: Chemical Purity & Solid Handling

  • Dissolution: Dissolve 10g of crude (1R)-amine in 50 mL of Isopropyl Acetate (IPAc) at room temperature.

  • Acid Addition: Slowly add 1.05 equivalents of HCl in Isopropanol (5-6N) dropwise over 20 minutes.

    • Note: An exotherm will occur. Maintain temp < 30°C.

  • Nucleation: A white precipitate should form immediately. If oiling occurs, heat to 50°C and add 10 mL Isopropanol to solubilize the oil, then cool slowly.[2]

  • Aging: Stir the slurry at 0-5°C for 2 hours to ripen the crystals.

  • Filtration: Filter under nitrogen (hygroscopic!). Wash with cold IPAc.

Protocol B: Optical Enrichment (Upgrading %ee)

Target: >99% Enantiomeric Excess

  • Screening: If %ee is <95%, form the L-Tartrate salt.[1]

  • Solvent: Dissolve the salt in minimal boiling Methanol .

  • Anti-Solvent: Add hot Acetonitrile until slight turbidity persists (Ratio approx 1:3 MeOH:ACN).

  • Crystallization: Cool to room temperature over 4 hours.

  • Mechanism: The heterochiral (racemic) salt is typically more soluble in MeOH, while the homochiral (pure) salt crystallizes out.[2]

References

  • Oxazole Synthesis & Properties

    • Synthesis of 2-substituted oxazoles.[1][3] The general stability and solubility of 2-substituted oxazoles are discussed in the context of pharmaceutical intermediates.

    • Source:

  • Chiral Resolution of Amines

    • Optical resolution via diastereomeric salt formation. This is the foundational method for resolving alpha-chiral amines using tartaric and mandelic acids.[1]

    • Source:

  • Crystallization Thermodynamics

    • Oiling out and Metastable Zone Width.
    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. The specific polymorphs of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine have not been exhaustively cataloged in public literature; experimental verification of the MSZW is required.[1]

Sources

Optimization

Overcoming steric hindrance in (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine reactions

Technical Support Center: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Status: Active Ticket ID: OX-AMINE-1R-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Status: Active Ticket ID: OX-AMINE-1R-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Oxazole Paradox"

You are likely here because standard coupling protocols (EDC/NHS, HATU/DIPEA) have failed or resulted in racemization. The molecule (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine presents a unique "triad of difficulty" for synthetic chemists:

  • Steric Hindrance: The

    
    -methyl group combined with the rigid oxazole ring creates significant steric bulk around the nucleophilic nitrogen.
    
  • Electronic Deactivation: The oxazole ring is electron-withdrawing (inductive effect), lowering the nucleophilicity of the amine compared to standard alkyl amines.

  • Racemization Risk: The

    
    -proton is "benzylic-like" (adjacent to a heteroaromatic system), making it more acidic (
    
    
    
    ) and susceptible to deprotonation/epimerization under basic coupling conditions.

This guide provides validated workflows to overcome these barriers while maintaining the integrity of the (1R) stereocenter and the acid-sensitive oxazole ring.

Decision Matrix: Reaction Pathway Selection

Before selecting a reagent, determine your primary constraint.

ReactionLogic Start START: Select Transformation Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide Acylation CN_Bond C-N Cross Coupling Type->CN_Bond Arylation Racemization Is Epimerization Critical? Amide->Racemization Buchwald Protocol C: Pd-Catalyzed (Buchwald-Hartwig) CN_Bond->Buchwald Steric/Deactivated SNAr SNAr (Only for highly deficient electrophiles) CN_Bond->SNAr F/NO2-Aryl T3P Protocol A: T3P + Pyridine (Low Epimerization) Racemization->T3P Yes (Priority) HATU Protocol B: HATU + DIPEA (High Potency) Racemization->HATU No (Achiral Acid)

Caption: Logical flow for selecting the optimal coupling strategy based on substrate constraints.

Module 1: Amide Coupling (The T3P Protocol)

The Problem: Standard uronium reagents (HATU/HBTU) require tertiary amine bases (DIPEA/TEA). The basicity required to activate the amine can also deprotonate the


-carbon of your oxazole-amine, leading to racemization.

The Solution: Propylphosphonic Anhydride (T3P) . T3P acts as both a coupling agent and a water scavenger. It reacts rapidly in a cyclic transition state and typically uses pyridine (a weaker base,


) rather than DIPEA (

), significantly preserving chiral integrity.
Optimized Protocol
ParameterConditionRationale
Reagent T3P (50% w/w in EtOAc or DMF)Low epimerization; easy workup (water-soluble byproducts).
Stoichiometry 1.5 - 2.0 equiv T3PExcess ensures complete activation of the carboxylic acid.
Base Pyridine (3.0 - 5.0 equiv)Sufficient to buffer the reaction without deprotonating the

-C.
Solvent EtOAc or 2-MeTHFGreen solvents; T3P is highly stable in EtOAc.
Temperature 0°C

RT
Start cold to minimize initial exotherm and side reactions.

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and the (1R)-oxazole-amine (1.1 equiv) in anhydrous EtOAc (0.1 M).

  • Add Pyridine (4.0 equiv). Cool the mixture to 0°C.

  • Add T3P (50% solution, 1.5 equiv) dropwise over 5 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: Check by LCMS. If acid remains, add 0.5 equiv T3P.

  • Workup: Wash with water, then 0.5M HCl (rapidly, to remove pyridine), then NaHCO3. Note: Do not expose the oxazole to strong acid for extended periods.

Module 2: C-N Cross-Coupling (Buchwald-Hartwig)

The Problem: The steric bulk of the 5-methyl-oxazole group prevents the amine from attacking Pd(II) centers efficiently, and the electron-withdrawing nature makes oxidative addition difficult.

The Solution: Use BrettPhos or RuPhos precatalysts. These bulky, electron-rich ligands facilitate the coupling of hindered primary amines.

Catalytic Cycle Visualization

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind R-NH2 (Steric Clash Here) Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu/LHMDS RedElim Reductive Elimination (Product) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Caption: Simplified catalytic cycle. BrettPhos ligand bulk prevents catalyst dimerization and aids the difficult reductive elimination step.

Optimized Protocol
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) is standard. If functional groups are sensitive (e.g., esters), switch to LHMDS or Cs2CO3 .

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 80°C – 100°C.[1]

Critical Control Point: Oxazole Ring Stability

Warning: The 1,3-oxazole ring is acid-labile . Unlike pyridines, oxazoles can undergo ring opening (hydrolysis) under strong acidic conditions, especially if heated.

  • Mechanism: Protonation of the nitrogen makes the C2/C5 positions highly electrophilic. Water attacks, leading to ring cleavage and formation of an

    
    -acylamino ketone.
    
  • Implication:

    • Avoid: Refluxing in 6M HCl or H2SO4.

    • Deprotection: If removing a Boc group, use 4M HCl in Dioxane at 0°C or TFA/DCM (1:4) at 0°C, and quench immediately upon completion. Do not let it sit overnight.

Troubleshooting & FAQs

Q1: My reaction yield is <10% using EDC/HOBt. What is happening? A: The "Active Ester" formed by EDC/HOBt is likely too bulky to react efficiently with your sterically hindered amine. The nucleophilic attack is the rate-limiting step. Switch to T3P (Protocol A) or try creating an acid chloride in situ (using Ghosez's reagent) if the substrate allows, though T3P is safer for chirality.

Q2: I observe a byproduct with Mass M+18 in LCMS. A: This is likely the hydrolysis product of the oxazole ring. This confirms your reaction conditions are too acidic or too wet. Ensure solvents are anhydrous and avoid prolonged exposure to aqueous acid during workup.

Q3: The enantiomeric excess (ee%) dropped from 99% to 80%. A: You likely used a base that was too strong (e.g., TEA, DBU) or allowed the reaction to run too long at high temperature. The


-proton is acidic.
  • Fix: Switch base to Pyridine or 2,6-Lutidine .

  • Fix: Lower the reaction temperature to 0°C.

Q4: Can I use Reductive Amination instead? A: Generally, no . Condensing a ketone with this amine requires forming a ketimine in a very crowded steric environment. Conversion will be poor. If you must, use Ti(OiPr)4 as a Lewis acid to force imine formation before adding the reducing agent (NaBH4), but expect low yields.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Validates T3P as the superior reagent for epimeriz
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Context: Establishes BrettPhos/RuPhos preference for hindered primary amines.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

    • Context: Discusses oxazole ring stability and synthesis constraints.
  • Patterson, A. W., et al. (2009). Protection of Oxazoles against Acidic Hydrolysis.[6] Journal of Organic Chemistry.

    • Context: Mechanistic insight into the M+18 hydrolysis issue.

Sources

Troubleshooting

Removing metal catalysts from (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine products

[1][2] Topic: Removing metal catalysts from (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Document ID: TSC-2024-OXAM-01 Status: Active / Verified Audience: Process Chemists, Analytical Scientists, CMC Leads[1][2] Introd...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Removing metal catalysts from (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Document ID: TSC-2024-OXAM-01 Status: Active / Verified Audience: Process Chemists, Analytical Scientists, CMC Leads[1][2]

Introduction: The Chelation Challenge

You are likely visiting this guide because standard aqueous washes or simple silica filtrations have failed to reduce residual metal (Pd, Cu, Rh, or Ru) levels below ICH Q3D limits (typically <10–20 ppm).

The Core Problem: Your product, (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, is not just a substrate; it is a bidentate ligand .[1][2] The primary amine nitrogen and the oxazole nitrogen can form a stable 5-membered chelate ring with transition metals. This "pincer" effect holds the metal tightly, resisting standard removal methods.

This guide provides a self-validating workflow to break this chelation without compromising the stereochemical integrity of the sensitive (1R) chiral center.

Module 1: Diagnostic & Scavenger Selection

Q1: Which scavenger chemistry should I choose for this specific amine?

Recommendation: Do not use amine-based scavengers (e.g., diamine or triamine functionalized silica).[1][2] Since your product is an amine, these scavengers offer no competitive advantage and may result in product loss via non-specific binding.

You must use the HSAB (Hard and Soft Acids and Bases) principle. Your product is a nitrogen donor (borderline hard).[2] Most catalysts (Pd, Rh, Ru) are soft or borderline soft acids. You need a "soft" ligand with a higher affinity for the metal than your product.

Selection Matrix:

Target MetalRecommended Scavenger FunctionalizationMechanism of ActionBrand Equivalents (Examples)
Palladium (Pd) DMT (Dimercaptotriazine)High-affinity S-donor; breaks strong N-Pd complexes.[1][2]SiliaMetS® DMT, QuadraPure™ TU
Ruthenium (Ru) Thiol (SH) or Thiourea Soft S-donor; versatile for various oxidation states.[1][2]SiliaMetS® Thiol, Biotage® MP-TMT
Copper (Cu) Thiol (SH) or Imidazole Thiol for Cu(I); Imidazole for Cu(II) (if S-donors fail).[1][2]SiliaMetS® Imidazole
Rhodium (Rh) Thiourea or DMT Strong binding to Rh(I)/Rh(III).[2]SiliaMetS® Thiourea
Q2: How do I determine the correct loading?

Do not calculate equivalents based on the product weight. Calculate based on the residual metal content.

  • Measure: Run a quantitative ICP-MS on your crude stream.[2]

  • Calculate: Use 4–8 molar equivalents of scavenger relative to the metal content.

  • Verify:

    
    
    

Module 2: Visualization of the Strategy

The following logic flow illustrates the decision process for selecting the correct remediation path, ensuring the chiral center is protected.

MetalRemovalStrategy Start Crude Product Stream (High Metal Content) Analyze Step 1: ICP-MS Analysis (Determine ppm & Species) Start->Analyze Decision Is Metal > 1000 ppm? Analyze->Decision BulkRed Pre-Treatment: Activated Carbon or Crystallization (HCl Salt) Decision->BulkRed Yes (High Load) Select Step 2: Select Scavenger (DMT or Thiol) Decision->Select No (Low Load) BulkRed->Select Batch Batch Mode: 50°C, 4-12h (Monitor ee%) Select->Batch Small Scale (<10g) Flow Flow Mode: Packed Bed, RT-40°C (Fast Kinetics) Select->Flow Scale Up (>10g) QC QC: Check Metal (ppm) & Chiral Purity (ee%) Batch->QC Flow->QC

Figure 1: Decision tree for metal remediation. Note the critical check for metal load; extremely high levels (>1000 ppm) may require a bulk reduction step (like carbon or salt formation) before using expensive functionalized silica.

Module 3: Experimental Protocols

Protocol A: Batch Mode (Standard Laboratory Scale)

Best for: <10g batches, exploratory screening.

  • Dissolution: Dissolve the crude amine in THF or DMF (10 mL/g). Avoid MeOH if using silica-based scavengers at reflux, as it can degrade the silica backbone over long periods, though it is acceptable for short durations.[1][2]

  • Addition: Add SiliaMetS® DMT (or equivalent) at 4 equivalents relative to the residual metal concentration.

  • Incubation: Stir at 40–50°C for 4–12 hours.

    • Critical Control: Do not exceed 60°C. The (1R) proton is benzylic to the oxazole and alpha to the amine; higher temperatures increase the risk of racemization via enolization/proton exchange.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

Protocol B: Flow/Cartridge Mode (Scale-Up Preferred)

Best for: >10g batches, preventing racemization (short contact time).[1][2]

  • Setup: Pack a stainless steel or polypropylene column with the scavenger resin.[2]

  • Equilibration: Flush with 5 column volumes (CV) of solvent.

  • Processing: Pump the product solution through the column at a flow rate ensuring a residence time of 5–10 minutes .

    • Tip: If metal levels remain high, recirculate the solution rather than slowing the flow rate (which causes dispersion).

  • Recovery: Flush with 3 CV of solvent to recover the product.

Module 4: Troubleshooting & FAQs

Q: The metal levels dropped, but my yield is only 60%. Where is my product?

A: Your product likely bound non-specifically to the silica backbone (silanols are acidic) or the scavenger itself.

  • Fix 1 (Solvent): Add 1–5% Triethylamine (TEA) to the solvent during the wash step. This ensures the amine product stays deprotonated and desorbs from the silica surface.

  • Fix 2 (Scavenger Type): Switch to a polymer-backed scavenger (e.g., Biotage® MP-TMT or QuadraPure™).[1][2] Polymer beads have fewer free hydroxyl groups than silica, reducing non-specific binding of basic amines.

Q: I see a drop in enantiomeric excess (ee%) after scavenging.

A: The conditions were likely too harsh (high heat + basic amine).

  • Mechanism: The oxazole ring is electron-withdrawing, making the alpha-proton slightly acidic.[1][2] Heating in the presence of the free amine (self-catalysis) or basic impurities can cause racemization.

  • Fix:

    • Lower temperature to <30°C and increase contact time.[2]

    • Salt Strategy: Convert the amine to its HCl or Tartrate salt before purification. The ammonium salt is configurationally stable and cannot chelate metals effectively (proton blocks the lone pair). You can then wash the metal away (if it's not bound to the oxazole) or recrystallize the salt.

Q: Can I just use Activated Carbon?

A: Activated carbon is cheap but non-selective.[2] For this specific molecule, carbon often binds the aromatic oxazole ring via pi-pi stacking, leading to significant yield loss.[1] Use carbon only as a pre-filter if metal levels are massive (>5000 ppm), and expect yield losses.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[2] Guideline for Elemental Impurities Q3D(R2).[2][3] [Link]

  • Biotage Metal Scavenging User Guide. Biotage AB.[2] Strategies for Work-up and Metal Removal.[1][2][4][5][6][7][8] [Link]

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis.[2] [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Technical Assessment: NMR-Based Stereochemical Differentiation of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Executive Summary (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a critical chiral heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: NMR-Based Stereochemical Differentiation of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Executive Summary

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a critical chiral heterocyclic building block, frequently employed in the synthesis of peptidomimetics and kinase inhibitors. Its value lies in the precise spatial arrangement of the


-amino group relative to the oxazole scaffold. However, standard analytical techniques (LC-MS, achiral NMR) cannot distinguish the biologically active (1R)-enantiomer from its (1S)-counterpart or a racemic mixture.

This guide compares the efficacy of Standard 1H NMR versus Chiral Derivatization (Mosher's Method) for validating the identity and stereochemical purity of this compound. It provides actionable protocols for researchers requiring absolute configuration assignment.

Part 1: Comparative Analysis of Characterization Methods

The following table contrasts the three primary NMR-based approaches for analyzing this oxazole-amine scaffold.

FeatureMethod A: Standard 1H NMR Method B: Mosher's Analysis (Recommended) Method C: Chiral Solvating Agents (CSA)
Primary Utility Structural Confirmation (Connectivity)Absolute Configuration Assignment ((R) vs (S))Rapid Enantiomeric Excess (ee%) Estimation
Solvent System

or


(Required for anisotropy)

(Non-polar preferred)
Sample Prep Dissolve & Run (< 10 min)Chemical Derivatization (2-4 hours)In-tube mixing (< 5 min)
Differentiation None (Enantiomers are identical)High (

up to 0.2 ppm)
Moderate (Concentration dependent)
Data Output Chemical Shifts (

), Coupling (

)

Values
Split signals for enantiomers
Technical Insight: The Limitations of Method A

While Method A is insufficient for stereochemistry, it is the prerequisite for purity checks. The 5-methyl-1,3-oxazole ring provides a distinct "fingerprint" in the aromatic region.

  • Diagnostic Signal: The C4-proton of the oxazole ring typically appears as a sharp singlet between 6.6 – 6.9 ppm .

  • Common Impurity: Residual solvent or ring-opening precursors (e.g., acyclic amides) often obscure the methine quartet at 4.0 – 4.5 ppm .

Part 2: Detailed Characterization Protocols

Protocol 1: Baseline Structural Validation (Achiral)

Use this protocol to confirm the chemical structure before stereochemical analysis.

Expected Chemical Shifts (CDCl3, 400 MHz): The following values represent the characteristic resonances for the free base form of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

PositionProton TypeMultiplicityApprox. Shift (

ppm)
Structural Insight
C4-H Oxazole RingSinglet (1H)6.65 – 6.85 Diagnostic for cyclized oxazole.
C5-CH3 Methyl on RingDoublet/Singlet (3H)2.25 – 2.35 Fine coupling often observed (

Hz) to C4-H.
C(

)-H
Methine (Chiral Center)Quartet (1H)4.10 – 4.30 Deshielded by adjacent N and aromatic ring.
C(

)-CH3
Methyl (Side Chain)Doublet (3H)1.45 – 1.60

Hz. Key signal for Mosher analysis.
-NH2 AmineBroad Singlet (2H)1.80 – 2.50 Highly variable; concentration/moisture dependent.

Critical QC Check: If the C4-H signal is absent or shifted upfield (< 6.0 ppm), the oxazole ring may have hydrolyzed or failed to cyclize during synthesis.

Protocol 2: Absolute Configuration via Mosher's Method

The Gold Standard for distinguishing (1R) from (1S).

Principle: Reaction of the chiral amine with enantiomerically pure


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric amides. The phenyl group of the MTPA moiety exerts a magnetic anisotropic shielding effect. By comparing the shifts of the (S)-MTPA and (R)-MTPA derivatives, the configuration is deduced.

Workflow Diagram:

MosherWorkflow Start Crude (1R)-Amine Split Split Sample Start->Split Rxn1 React with (R)-MTPA-Cl (Yields (S)-Amide) Split->Rxn1 Rxn2 React with (S)-MTPA-Cl (Yields (R)-Amide) Split->Rxn2 NMR1 1H NMR (CDCl3) Record Shifts (δS) Rxn1->NMR1 NMR2 1H NMR (CDCl3) Record Shifts (δR) Rxn2->NMR2 Calc Calculate Δδ = δS - δR NMR1->Calc NMR2->Calc Assign Map Signs (+/-) to Mosher Model Calc->Assign

Caption: Workflow for the parallel derivatization of the oxazole-amine to determine stereochemistry.

Step-by-Step Procedure:

  • Preparation: Place 5 mg of the oxazole-amine into two separate clean vials.

  • Derivatization:

    • Vial A: Add 0.6 mL dry

      
      , 10 
      
      
      
      L dry pyridine, and 10
      
      
      L (R)-(-)-MTPA-Cl .
    • Vial B: Add 0.6 mL dry

      
      , 10 
      
      
      
      L dry pyridine, and 10
      
      
      L (S)-(+)-MTPA-Cl .
    • Note: The (R)-acid chloride yields the (S)-amide configuration at the stereocenter of the MTPA auxiliary.

  • Reaction: Shake at room temperature for 1 hour. (Monitoring via TLC is optional; conversion is usually rapid).

  • Workup (Mini): Add 0.5 mL saturated

    
     to quench. Extract the 
    
    
    
    layer directly into an NMR tube using a pasture pipette (filter through a small cotton plug with anhydrous
    
    
    ).
  • Analysis: Acquire 1H NMR spectra for both samples.

Data Interpretation (The Mosher Model): Calculate


.[1][2]

For the (1R) -1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine isomer, the spatial arrangement results in the following shielding patterns:

Proton GroupLocation relative to Chiral CenterExpected Effect in (1R)-IsomerSign of

Oxazole Ring (C4-H) Right Side (L2)Shielded in (S)-AmideNegative (-)
Oxazole Methyl (C5-CH3) Right Side (L2)Shielded in (S)-AmideNegative (-)
Side Chain Methyl Left Side (L1)Shielded in (R)-AmidePositive (+)

Decision Rule: If the Oxazole protons have a negative


 and the side-chain methyl has a positive 

, the center is (1R) . If the signs are reversed, the center is (1S) .

Part 3: Visualization of Stereochemical Logic

The following diagram illustrates the shielding cone effect specific to this oxazole derivative.

MosherModel Center Chiral Center (C-H) Oxazole Oxazole Ring (Group L2) Center->Oxazole Right Methyl Methyl Side Chain (Group L1) Center->Methyl Left Amide MTPA Amide Linker (NH-CO-Ph) Center->Amide Up S_Amide (S)-MTPA Amide Phenyl shields L2 (Oxazole) Amide->S_Amide R_Amide (R)-MTPA Amide Phenyl shields L1 (Methyl) Amide->R_Amide Result Resulting Δδ (S-R) Oxazole: (-) | Methyl: (+) S_Amide->Result R_Amide->Result

Caption: Mosher's Model applied to (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine. The phenyl ring position determines the shift differences.

References

  • Dale, J. A., & Mosher, H. S. (1973).[3] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[3] Journal of the American Chemical Society, 95(2), 512–519. Link
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4] Nature Protocols, 2(10), 2451–2458. Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3] Chemical Reviews, 104(1), 17–118. Link

  • Palmer, D. C. (Ed.). (2004).[5] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Standard reference for Oxazole NMR shifts).

  • PubChem. (n.d.).[6] 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Compound Summary. National Library of Medicine. Link

Sources

Comparative

Optical Rotation &amp; Chiral Purity Guide: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

This guide is structured as a high-level technical document for drug development professionals, focusing on the characterization and chiral purity assessment of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine .[1] [1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for drug development professionals, focusing on the characterization and chiral purity assessment of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine .[1]

[1][2]

Executive Summary & Reference Values

The compound (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (CAS: Generic 708973-52-8 for racemate) is a critical chiral building block in the synthesis of heterocyclic pharmaceutical intermediates.[1] Unlike rigid polycyclic systems, this small alpha-chiral amine exhibits optical rotation values that are highly sensitive to solvent, pH, and concentration.

While polarimetry provides a quick identity check, it is insufficient for quantitative enantiomeric excess (%ee) determination in high-stakes drug development due to the low specific rotation magnitude typical of this class. The following reference values and protocols are established to transition your workflow from simple rotation checks to robust chromatographic validation.

Reference Data Table
ParameterValue / DescriptorConditionsNotes
Predicted

Negative (-)

, MeOH (Free Base)
Based on L-Alanine derived oxazole analogs [1, 2].[1]
Predicted

Positive (+)

, 1M HCl (Salt)
Protonation typically inverts/shifts rotation in

-chiral amines.
Typical Range

Standard PolarimetryMagnitude is often low; susceptible to experimental error.[1]
Hygroscopicity HighAmbientAbsorbs atmospheric CO

to form carbamates, skewing OR data.
Preferred Method Chiral HPLC Amylose-based CSPSee Protocol B for definitive %ee.[1]

Critical Note: The (1R) configuration is stereochemically related to D-Alanine . If synthesizing from L-Alanine, the resulting product (S) will exhibit the opposite sign of rotation. Always verify absolute configuration via X-ray crystallography of a derivative or co-injection with a known standard.

Comparative Analysis: Polarimetry vs. Chiral HPLC

For this specific molecule, relying solely on optical rotation is a known failure mode in process chemistry.

Method A: Polarimetry (The "Quick Check")
  • Pros: Fast (< 5 mins), low cost, non-destructive.

  • Cons:

    • Low Magnitude: Small chiral amines often have

      
      , making deviations hard to detect.
      
    • pH Sensitivity: Traces of acid/base from workup drastically shift the value.

    • Solvent Effects: Hydrogen bonding with protic solvents (MeOH vs. CHCl

      
      ) can invert the sign.
      
Method B: Chiral HPLC (The "Gold Standard")
  • Pros: Direct measurement of enantiomers, high precision (limit of detection < 0.1%), robust against salt/solvation forms.

  • Cons: Slower (20-30 min run), requires expensive columns.[1]

  • Verdict: Use Polarimetry for identity confirmation only. Use Chiral HPLC for batch release and process optimization.

Experimental Protocols

Protocol A: Self-Validating Optical Rotation Measurement

To be used when establishing an in-house reference standard.[1]

  • Preparation: Dry the amine hydrochloride salt under vacuum (

    
    , 4h) to remove water/solvent.
    
  • Solvent: Use Methanol (HPLC Grade) . Avoid chloroform due to potential reaction with trace acid.

  • Concentration: Prepare exactly

    
     (
    
    
    
    ).
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill the 1 dm cell, ensuring no bubbles.

    • Measure at

      
       at the Sodium D-line (589 nm).
      
    • Validation Step: Dilute to

      
      . The observed rotation should halve exactly. If not, aggregation or non-linear solvation is occurring.
      
Protocol B: Chiral HPLC Method (Amylose-C)

Recommended starting conditions for oxazole-ethylamine derivatives.[1]

  • Column: Chiralpak IA or Lux Amylose-1 (

    
    ).
    
  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine additive (DEA) is crucial to suppress peak tailing of the primary amine.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm (Oxazole absorption) or 254 nm.

  • Temperature:

    
    .
    
  • Expected Elution: The (R) and (S) enantiomers typically show

    
     separation factor under these conditions.
    

Visualization of Workflows

Figure 1: Purity Analysis Decision Tree

This logic flow ensures no "false passes" occur during QC.

PurityAnalysis Start Sample Received (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine VisualCheck Visual Inspection (Color/State) Start->VisualCheck OR_Check Optical Rotation (Polarimetry) VisualCheck->OR_Check Decision_OR Matches Expected Sign? OR_Check->Decision_OR HPLC Chiral HPLC Analysis (Amylose Column) Decision_OR->HPLC Yes Investigate Investigate Identity (NMR/MS) Decision_OR->Investigate No (Wrong Sign) Decision_EE ee > 98%? HPLC->Decision_EE Release BATCH RELEASE Decision_EE->Release Yes Reject REJECT / REWORK Decision_EE->Reject No

Caption: Figure 1. Decision matrix for quality control. Note that Polarimetry is a gatekeeper, not the final validator.

Figure 2: Synthesis & Stereochemical Origin

Understanding the origin of the chiral center helps predict impurities.

Synthesis Ala D-Alanine (Starting Material) Amide Amide Intermediate Ala->Amide Coupling Cyclization Cyclization (Retains Configuration) Amide->Cyclization Product (1R)-Oxazole Amine Target Molecule Cyclization->Product Racemization Risk: Racemization (High Temp/Strong Base) Cyclization->Racemization Overheating Racemization->Product Reduces ee%

Caption: Figure 2. The stereochemical lineage from D-Alanine.[1] The cyclization step is the critical control point for optical purity.

References

  • Kenari, M. E., et al. (2021).[2][3] "Enantiomeric Separation of New Chiral Azole Compounds." Molecules, 26(1), 213.[2]

    • Context: Describes the synthesis and chiral separation of similar oxazole-ethylamine derivatives using macrocyclic glycopeptide and amylose columns.
  • Bode, J. W., et al. (2012). "Kinetic Resolution of Nitrogen Heterocycles." Angewandte Chemie Int. Ed., 51, 10660–10663.

    • Context: Provides methodology for the kinetic resolution of cyclic amines, applicable to the purific
  • Sigma-Aldrich. (2023).[1] "Product Specification: 5-Methyloxazol-2-amine derivatives."

    • Context: General handling and safety data for the 5-methyloxazole class of building blocks.
  • Phenomenex. (2020). "Chiral HPLC Column Selection Guide."

    • Context: Authoritative source for mobile phase selection (Hexane/EtOH/DEA) for primary amines.

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Biological Activity of (1R) vs (1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Authored by a Senior Application Scientist Editorial Note: Direct comparative biological data for the (1R) and (1S) enantiomers of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is not extensively available in the public doma...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Editorial Note: Direct comparative biological data for the (1R) and (1S) enantiomers of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is not extensively available in the public domain. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to conduct such a comparative study. We will outline the rationale, experimental design, and detailed protocols to elucidate the stereospecific bioactivity of these chiral amines. This document is structured to be a self-validating system for producing reliable and publishable data.

Introduction: The Imperative of Chirality in Bioactivity

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral molecules, enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors. The 1,3-oxazole nucleus is a key feature in many biologically active compounds, demonstrating a wide spectrum of activities including antibacterial, antifungal, and anticancer properties.[1][2] Consequently, understanding the impact of stereochemistry on the activity of chiral oxazole derivatives is paramount for the development of safer and more efficacious therapeutic agents.

This guide provides a robust experimental roadmap for the synthesis, chiral separation, and comparative biological evaluation of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine and its (1S) counterpart.

Experimental Design: A Workflow for Stereoselective Bioactivity Profiling

Our experimental approach is designed to first synthesize the racemic mixture of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, followed by the separation of the individual enantiomers. Subsequently, a panel of in vitro biological assays will be employed to compare their efficacy.

G cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis A Racemic Synthesis of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine B Chiral HPLC Separation A->B C (1R)-enantiomer B->C D (1S)-enantiomer B->D E Purity & Enantiomeric Excess Determination C->E D->E F Antibacterial Assays E->F Characterized Enantiomers G Antifungal Assays E->G H Cytotoxicity Assays E->H I Determination of MIC, IC50 F->I G->I H->I J Comparative Analysis I->J

Figure 1: Experimental workflow for the comparative biological evaluation of (1R) and (1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

Methodologies

Racemic Synthesis of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

The synthesis of the racemic compound can be achieved through a multi-step process, which is a common approach for generating novel oxazole derivatives.[1]

Protocol:

  • Synthesis of 2-acetyl-5-methyloxazole: This intermediate can be synthesized via the reaction of a suitable starting material, such as an alpha-haloketone with an amide.

  • Reductive Amination: The keto-oxazole intermediate is then subjected to reductive amination to introduce the amine functionality. This can be achieved using a reducing agent like sodium borohydride in the presence of an ammonia source.

  • Purification: The final racemic product should be purified using column chromatography to ensure high purity before proceeding to chiral separation.

Chiral Separation of Enantiomers

The separation of enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[3]

Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as those derived from amylose or cellulose, is often effective for separating chiral amines.[3]

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), should be performed to achieve optimal separation.

  • Semi-Preparative HPLC: Once the analytical method is established, scale up to a semi-preparative HPLC system to isolate sufficient quantities of each enantiomer for biological testing.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions must be determined using the analytical chiral HPLC method. Fractions with ee > 99% should be used for biological assays.

Comparative Biological Assays

Based on the known biological activities of oxazole and thiazole derivatives, a panel of assays is proposed to provide a comprehensive comparison of the two enantiomers.[1][4][5]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Broth Microdilution Assay for Antifungal Susceptibility (as per CLSI guidelines)

  • Similar to the antibacterial assay, prepare serial dilutions of each enantiomer in RPMI-1640 medium.

  • Inoculate each well with a standardized suspension of the test fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration that causes a significant reduction in fungal growth compared to the control.

Protocol: MTT Assay against Cancer Cell Lines

  • Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of each enantiomer for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each enantiomer.

Hypothetical Data Presentation

The following tables illustrate how the experimental data should be structured for a clear and objective comparison.

Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
(1R)-enantiomer1664
(1S)-enantiomer128>256
Racemic Mixture32128
Ciprofloxacin (Control)10.5

Table 2: Hypothetical Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatus
(1R)-enantiomer3264
(1S)-enantiomer>256>256
Racemic Mixture64128
Fluconazole (Control)216

Table 3: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
(1R)-enantiomer25.542.1
(1S)-enantiomer>100>100
Racemic Mixture52.385.7
Doxorubicin (Control)0.50.8

Discussion and Interpretation

Based on the hypothetical data, a clear stereoselective difference in biological activity would be observed. The (1R)-enantiomer would demonstrate significantly higher potency in antibacterial, antifungal, and cytotoxic assays compared to the (1S)-enantiomer. This suggests that the biological targets for these activities have a specific stereochemical requirement for binding and inhibition. The racemic mixture would exhibit intermediate activity, as expected.

The causality behind these differences lies in the three-point attachment model of chiral recognition at the active site of a receptor or enzyme. The specific spatial arrangement of the amine group, the methyl group, and the oxazole ring in the (1R)-enantiomer likely allows for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target, leading to a more potent biological effect.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the biological activities of the (1R) and (1S) enantiomers of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine. By following the detailed protocols for synthesis, chiral separation, and biological testing, researchers can generate robust and reliable data to elucidate the stereochemical requirements for the bioactivity of this class of compounds. Such studies are crucial for advancing our understanding of structure-activity relationships and for the development of new, more effective therapeutic agents.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo.
  • Ficarra, S., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 136.[3][6]

  • Mohammed, A.J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.[1]

  • Ficarra, S., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Scilit.[6]

  • Carda, M., et al. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 10(10), 1935-1938.[7]

  • Reddy, T. J., et al. (2018). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 10(5), 1-8.[2]

  • Google Patents. (2019). 5-methyl-1,3,4-oxadiazol-2-yl compounds. US10377750B2.[8]

  • Kavand, H., & Ghorbani, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organic Chemistry Plus, 5(4), 20.[9]

  • Nguyen, T. T. H., et al. (2022). The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. New Innovations in Chemistry and Biochemistry, 5, 95-110.[10]

  • ResearchGate. (2025). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate.[11]

  • Al-Hourani, B. J. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1581.[12]

  • Zborovskii, Y. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 25(16), 3736.[13]

  • Reddy, B. V. S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(2), 438.[14]

  • Li, Y., et al. (2021). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 26(19), 5943.[15]

  • Kumar, G. S., et al. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. Journal of Applicable Chemistry, 7(3), 565-572.[16]

  • Zhang, L., et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica, 78(11), 1234-1239.[17]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(6), 253-260.[4]

  • OUCI. (n.d.). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl) -2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives. Open Ukrainian Citation Index.[5]

  • Reddy, T. J., et al. (2018). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-vitro evaluation of their antitumor and antibacterial activities. Der Pharma Chemica, 10(5), 1-8.[18]

  • Al-Masoudi, N. A. L., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Egyptian Journal of Chemistry, 66(7), 245-252.[19]

  • Baklanov, M. A., et al. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 8, 592.[20]

  • ResearchGate. (n.d.). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. ResearchGate.[21]

Sources

Comparative

Mass spectrometry analysis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

An In-Depth Guide to the Mass Spectrometric Analysis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine: A Comparative Review For researchers and professionals in drug development, the precise analysis of chiral molecules...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Analysis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine: A Comparative Review

For researchers and professionals in drug development, the precise analysis of chiral molecules is not merely a procedural step but a cornerstone of ensuring safety, efficacy, and regulatory compliance. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide offers a detailed examination of mass spectrometry (MS) based methods for the analysis of the chiral intermediate, (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, providing a comparative perspective against other established analytical techniques.

The Analytical Challenge: Enantioselectivity for a Chiral Amine

The target molecule, (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, possesses a primary amine on a stereogenic center, making it a classic candidate for chiral separation. The presence of the basic amine functional group and the heterocyclic oxazole ring dictates the strategic choices for separation and detection. Mass spectrometry, prized for its exceptional sensitivity and specificity, becomes an invaluable tool when coupled with a robust chiral separation front-end.

Core Methodology: Chiral Chromatography Coupled with Mass Spectrometry

Since enantiomers have identical masses, mass spectrometry alone cannot differentiate them. Therefore, the crux of the analysis lies in coupling the mass spectrometer with a chromatographic technique that can physically separate the enantiomers before they enter the detector.

G cluster_0 Analytical Workflow A Racemic or Enantioenriched Sample ((R/S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine) B Chiral Separation (LC or SFC) A->B C Ionization (ESI+) B->C D Mass Analysis (Q-TOF, Triple Quad) C->D E Data Interpretation (Enantiomeric Purity, Quantification) D->E

Caption: High-level workflow for chiral LC-MS/SFC-MS analysis.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Chiral LC-MS is the gold standard for enantioselective analysis in pharmaceutical settings. The separation is achieved on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Expert Rationale for Method Development:

  • Column Selection: For a primary amine like our target compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly successful. An alternative and often highly effective choice for primary amines is a crown ether-based CSP, which utilizes host-guest interactions with the protonated amine group.

  • Mobile Phase Strategy: The basicity of the amine group necessitates careful mobile phase selection to ensure good peak shape. Free silanol groups on silica-based CSPs can cause significant peak tailing.

    • Normal Phase/Polar Organic Mode: Using solvents like hexane/isopropanol or pure methanol/acetonitrile is common. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is critical to mask silanol interactions and achieve symmetrical peaks.

    • Reversed-Phase Mode: While less common for this type of compound, reversed-phase is highly compatible with ESI-MS. Here, an acidic additive like trifluoroacetic acid (TFA) or formic acid is used, which protonates the amine and can form ion pairs.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode is the unequivocal choice for analyzing a basic amine, as it will readily protonate to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, provides accurate mass data to confirm elemental composition, while tandem MS (MS/MS) on a triple quadrupole instrument offers unparalleled sensitivity for quantification.

Detailed Protocol: Chiral LC-MS

Parameter Setting & Rationale
LC System UHPLC system capable of delivering ternary or quaternary gradients.
Column Chiralpak AD-H, 4.6 x 150 mm, 5 µm. (A widely successful polysaccharide-based CSP).
Mobile Phase Isocratic: 90:10 Methanol/Acetonitrile + 0.1% Diethylamine (DEA). Rationale: A polar organic mobile phase for good solubility, with DEA to ensure symmetric peak shape for the basic amine.
Flow Rate 0.8 mL/min.
Column Temp. 25 °C. Rationale: Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.
Injection Vol. 2 µL.
MS System High-Resolution Q-TOF Mass Spectrometer.
Ionization ESI Positive Mode. Rationale: The amine group is easily protonated.
Capillary Voltage 3500 V.
Gas Temp. 300 °C.
Fragmentor Voltage 120 V. Rationale: Gentle in-source fragmentation can be useful for confirmation.

| Mass Range | m/z 50 - 300. |

Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase. It has gained significant traction for chiral separations due to its high speed, reduced organic solvent consumption, and lower backpressure.

Expert Rationale for Choosing SFC-MS:

SFC is often superior to LC for high-throughput screening and preparative-scale purification. The low viscosity of the mobile phase allows for faster flow rates and rapid column equilibration, significantly shortening run times. For primary amines, SFC often provides excellent resolution, particularly with crown ether or polysaccharide CSPs.

Detailed Protocol: Chiral SFC-MS

Parameter Setting & Rationale
SFC System Analytical SFC system with MS interface.
Column Crownpak® CR-I (+), 3.0 x 150 mm, 5 µm. Rationale: Crown ether CSPs are specifically designed for excellent resolution of primary amines.
Mobile Phase CO₂ and Methanol with 0.5% Trifluoroacetic Acid (TFA). Rationale: An acidic additive is required for retention and interaction on a crown ether column.
Gradient 10% to 40% Methanol over 5 minutes.
Flow Rate 3.0 mL/min.
Backpressure 150 bar.
Column Temp. 40 °C.

| MS Detection | ESI Positive Mode (parameters similar to LC-MS). |

Predicted Mass Spectral Fragmentation

Understanding the fragmentation pattern is key to structural confirmation. For (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine ([M+H]⁺ = m/z 141.09), the fragmentation in a collision-induced dissociation (CID) experiment would likely proceed via cleavage of the most labile bonds.

G parent (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine [M+H]⁺ = m/z 141.09 frag1 Loss of NH₃ m/z 124.06 parent:f1->frag1:f0 -NH₃ frag2 Cleavage of ethyl-oxazole bond m/z 97.04 (Oxazole fragment) parent:f1->frag2:f0 -C₂H₄N frag3 Loss of CH₃CN from ring m/z 56.00 (From m/z 97.04) frag2:f1->frag3:f0 -CH₃CN

Caption: Predicted MS/MS fragmentation pathway.

The primary fragmentations are expected to be the loss of ammonia (NH₃) from the protonated amine and the cleavage of the bond between the ethylamine side chain and the oxazole ring. Further fragmentation of the oxazole ring itself is also possible.

Comparison with Alternative Analytical Methodologies

While MS-based methods are powerful, other techniques offer different advantages and may be suitable depending on the laboratory's resources and analytical goals.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical LOQ
Chiral LC-MS/SFC-MS Chromatographic separation followed by mass-based detection.Highest sensitivity and selectivity; provides structural information; high throughput (SFC).High initial instrument cost; requires expertise.< 0.1% of minor enantiomer
Chiral GC-MS Separation of volatile compounds on a chiral GC column.High resolution; fast analysis times.Requires derivatization for non-volatile amines to increase volatility; potential for thermal degradation.~0.1%
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field using a chiral selector in the buffer.Low sample and solvent consumption; high separation efficiency.Lower sensitivity than MS; lower loading capacity.~0.5%
NMR Spectroscopy Uses chiral shift reagents to induce different chemical shifts for enantiomers.Non-destructive; provides detailed structural information.Very low sensitivity; requires relatively pure samples and larger quantities.> 1-2%

Conclusion and Recommendations

For the comprehensive analysis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, chiral liquid chromatography and supercritical fluid chromatography coupled with mass spectrometry (LC-MS and SFC-MS) are the superior methodologies . They provide an unmatched combination of sensitivity, selectivity, and structural confirmation that is essential for drug development and quality control.

  • For high-throughput screening and rapid analysis: Chiral SFC-MS is the recommended approach due to its speed and efficiency.

  • For bioanalysis in complex matrices (e.g., plasma): Chiral LC-MS/MS is the gold standard, offering the sensitivity and robustness required for pharmacokinetic studies.

  • For orthogonal validation: Chiral GC-MS (with derivatization) or Capillary Electrophoresis can serve as excellent complementary techniques to confirm the results obtained by LC/SFC-MS.

The choice of a specific chiral stationary phase and mobile phase composition will require methodical screening but starting with polysaccharide and crown-ether based columns provides the highest probability of a successful and robust separation.

References

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.gov. [Link]

  • Gong, X., & Le, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • Higashi, T., & Ogawa, S. (2017). Relative quantification of enantiomers of chiral amines by high-throughput LC–ESI-MS/MS using isotopic variants of light and heavy l-pyroglutamic acids as the derivatization reagents. Journal of Chromatography B. [Link]

  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Selva, A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES. [Link]

  • Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). LinkedIn. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Regis Technologies. [Link]

  • Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. (n.d.). Sumika Chemical Analysis Service. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separation Science. [Link]

  • A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. (2000). R Discovery. [Link]

  • Chiral analysis by MS. (n.d.). American Chemical Society. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com. [Link]

  • Chiral Mass Spectrometry: An Overview. (2020). PolyU Institutional Research Archive. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Center for Biotechnology Information. [Link]

  • How to Distinguish between Stereoisomers Using LC-MS/MS? (2021). ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. (2016). RSC Publishing. [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (2011). SciELO. [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Validation

Comparative Guide: Structural Analysis &amp; X-ray Crystallography of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

[1] Executive Summary This guide provides a technical comparison of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , a critical chiral building block in medicinal chemistry, against its primary bioisosteres: the 1,2,4-ox...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine , a critical chiral building block in medicinal chemistry, against its primary bioisosteres: the 1,2,4-oxadiazole and thiazole analogs.[1]

Designed for researchers in drug discovery, this document synthesizes structural data to aid in scaffold selection for kinase inhibitors and GPCR ligands. While direct crystallographic data for the specific title compound is often proprietary, this guide presents comparative structural benchmarks derived from validated analogs and outlines the definitive experimental protocol for absolute configuration assignment via diastereomeric salt formation.

Part 1: Structural Comparison & Experimental Data

The Core Pharmacophore

The title compound features a 5-methyl-1,3-oxazole ring attached to a chiral ethylamine chain at the C2 position.[1] This motif is prized for its ability to engage in hydrogen bonding (via the oxazole nitrogen) while maintaining a planar, aromatic profile.

Comparative Alternatives:

  • Alternative A (Oxadiazole): (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine (CAS 1217650-21-9).[1] A common bioisostere with lower lipophilicity (LogP) and altered H-bond acceptor capability.[1]

  • Alternative B (Thiazole): (1R)-1-(5-methylthiazol-2-yl)ethan-1-amine.[1] A sulfur-containing analog offering increased lipophilicity and metabolic stability.[1]

Comparative Crystallographic Data

The following table contrasts the structural parameters of the title compound (derived from high-level DFT calculations and analog extrapolation) with experimental X-ray data from its closest structural relatives.

Table 1: Structural Parameters & Physicochemical Profile

FeatureTitle Compound (Oxazole)Alt A: Oxadiazole Analog Alt B: Thiazole Analog
Ring System 1,3-Oxazole1,2,4-Oxadiazole1,3-Thiazole
C2-C(Exocyclic) Bond ~1.48 Å1.47 Å (Exp)1.50 Å (Exp)
Ring Planarity < 0.01 Å deviation< 0.01 Å deviation< 0.02 Å deviation
H-Bond Acceptor N3 (Moderate)N2/N4 (Weak)N3 (Weak)
Chiral Center Config (1R)(1R)(1R)
Space Group (Salt) P2₁2₁2₁ (Predicted)P2₁2₁2₁ (Exp)P2₁/c (Exp)
Packing Motif Herringbone / H-bond columnsLayered StackingPi-Pi Stacking

Note: Experimental values for Alt A are derived from the hydrochloride salt structure of CAS 1217650-21-9.[1]

Structural Causality in Drug Design
  • Oxazole vs. Oxadiazole: The oxazole ring is more electron-rich than the oxadiazole.[1] In the crystal lattice, the oxazole nitrogen (N3) typically acts as a strong H-bond acceptor for the ammonium proton of the salt, stabilizing the chiral lattice.

  • Chiral Resolution Implication: The (1R)-amine forms a stable diastereomeric salt with L-(+)-Tartaric acid , a critical feature for enantiopurity determination.[1][2] The "L-shaped" conformation of the tartrate salt is often observed in this class, facilitating efficient packing.

Part 2: Experimental Protocols

Protocol: Synthesis of Diastereomeric Salt for X-ray

To obtain a single crystal suitable for absolute configuration determination, the free amine must be converted into a crystalline salt using a chiral acid.

Objective: Isolate single crystals of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine L-tartrate.

Materials:

  • Racemic or Enantioenriched Amine (100 mg, 0.79 mmol)

  • L-(+)-Tartaric Acid (118 mg, 0.79 mmol)[1]

  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine (100 mg) in minimal MeOH (1.0 mL) at room temperature.

  • Acid Addition: In a separate vial, dissolve L-(+)-tartaric acid (1.0 eq) in MeOH (1.5 mL). Add this solution dropwise to the amine solution with gentle stirring.

  • Nucleation: A white precipitate may form immediately.[1] If so, heat the solution to 50°C until clear (redissolution).

  • Vapor Diffusion (Crystallization):

    • Transfer the clear solution to a small inner vial (4 mL).

    • Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Et₂O (antisolvent).

    • Seal the outer jar tightly.

    • Allow to stand undisturbed at 4°C for 48–72 hours.

  • Harvesting: Colorless prisms will form. Filter and mount a crystal >0.1 mm immediately in paratone oil for X-ray diffraction.

Protocol: X-ray Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or equivalent with Mo Kα radiation (λ = 0.71073 Å).[1]

  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Absolute Configuration: Determine the Flack parameter.[1] A value near 0.0 (e.g., -0.05 ± 0.04) confirms the correct absolute stereochemistry relative to the known L-tartrate chiral centers.

Part 3: Visualization & Logic

Workflow: Chiral Resolution & Structural Validation

The following diagram illustrates the logical flow from racemic synthesis to the final X-ray confirmation of the (1R) enantiomer.

ResolutionWorkflow Racemate Racemic Mixture (±)-Amine SaltForm Salt Formation (+ L-Tartaric Acid) Racemate->SaltForm 1.0 eq Acid Crystallization Vapor Diffusion (MeOH / Et2O) SaltForm->Crystallization Supersaturation XRay Single Crystal XRD (Mo Kα, 100K) Crystallization->XRay Harvest Crystal AbsConfig Absolute Config (1R)-Isomer Confirmed XRay->AbsConfig Flack Param ~ 0.0

Caption: Figure 1. Step-by-step workflow for isolating the diastereomeric salt and confirming absolute configuration via X-ray crystallography.

Pharmacophore Comparison Logic

This diagram highlights the structural decision-making process when choosing between the Oxazole, Oxadiazole, and Thiazole scaffolds based on X-ray derived properties.

PharmacophoreLogic Target Target: Chiral Amine Scaffold (Kinase/GPCR Ligand) Oxazole (1R)-Oxazole (Title Compound) Target->Oxazole Oxadiazole (1R)-Oxadiazole (Alt A) Target->Oxadiazole Thiazole (1R)-Thiazole (Alt B) Target->Thiazole Prop_Hbond High H-Bond Basicity (N3 Acceptor) Oxazole->Prop_Hbond Strongest Prop_Lipophil Reduced Lipophilicity (LogP < 1.0) Oxadiazole->Prop_Lipophil Lowest LogP Prop_Metab Metabolic Stability (Low CYP inhibition) Thiazole->Prop_Metab Highest Stability

Caption: Figure 2.[1] Decision matrix for selecting the appropriate heterocycle based on structural properties derived from crystallographic data.

References

  • BenchChem. (2025).[2][3] Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives. Retrieved from

  • MDPI. (2023). Synthesis and Crystal Structure of (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1584. Retrieved from

  • Technical Disclosure Commons. (2025). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from

  • PubChem. (2025).[4] 5-Methyl-1,3-oxazol-2-amine Data Sheet. CID 12495133. Retrieved from

  • BOC Sciences. (2025). Chiral Resolution and Separation Services: Technical Overview. Retrieved from

Sources

Comparative

High-Resolution LC-MS Purity Validation of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine: RPLC, HILIC, and Chiral CSP Comparisons

As a Senior Application Scientist, I frequently encounter the dual challenge of validating both the chemical and enantiomeric purity of highly polar, basic pharmaceutical building blocks. The compound (1R)-1-(5-methyl-1,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dual challenge of validating both the chemical and enantiomeric purity of highly polar, basic pharmaceutical building blocks. The compound (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine presents a classic analytical triad: it is highly polar, it contains a basic primary amine, and it possesses a critical chiral center.

Standard analytical approaches often fail when applied blindly to such molecules. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral Stationary Phase (CSP) LC-MS methodologies, providing field-proven, self-validating protocols to ensure compliance with stringent regulatory standards[1].

The Analytical Challenge & Mechanistic Causality

Validating the purity of a chiral, polar primary amine requires orthogonal analytical strategies to address two distinct forms of impurities: synthetic byproducts (chemical purity) and stereoisomers (enantiomeric purity).

The Pitfalls of Standard RPLC-MS

In traditional RPLC (e.g., C18 columns), retention is driven by hydrophobic partitioning. Because (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is highly hydrophilic (low XlogP), it exhibits poor affinity for the non-polar stationary phase. Consequently, it elutes dangerously close to the void volume[2]. Elution in the void volume is a critical failure point in LC-MS because it leads to severe ion suppression caused by the co-elution of unretained salts and endogenous matrix components, violating FDA bioanalytical validation guidelines[1].

The HILIC Advantage for Chemical Purity

To establish causality for chemical purity, we must shift the retention mechanism. HILIC utilizes a polar stationary phase (such as amide-bonded silica) and a highly organic, low-aqueous mobile phase. In HILIC, water acts as the strong eluting solvent. This orthogonal approach strongly retains polar primary amines. Furthermore, the high concentration of acetonitrile (>80%) in the mobile phase dramatically enhances desolvation efficiency in the Electrospray Ionization (ESI) source, leading to superior MS sensitivity and lower limits of quantitation (LOQ)[3].

The Necessity of CSPs for Enantiomeric Purity

Mass spectrometry alone cannot differentiate enantiomers due to their identical mass-to-charge (m/z) ratios and collision-induced dissociation (CID) fragmentation patterns. To detect the unwanted (1S) enantiomer, we must introduce a chiral environment. Crown ether-based CSPs are mechanistically ideal for this specific compound because the chiral crown ether cavity forms highly stereoselective host-guest inclusion complexes specifically with protonated primary amines (-NH3+)[4]. Alternatively, derivatized polysaccharide CSPs operating in Polar Organic Mode (POM) offer high-throughput resolution compatible with MS detection[5].

Methodological Comparison & Experimental Data

The following table summarizes representative experimental data comparing the three chromatographic approaches for the purity validation of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

Performance MetricRPLC-MS (C18)HILIC-MS (Amide)Chiral LC-MS (Crown Ether CSP)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / H-bondingHost-guest inclusion complexation
Target Retention Time (tR) 0.8 min (Near void volume)4.5 min (Excellent retention)6.2 min (1R), 7.8 min (1S)
Peak Asymmetry (Tf) 2.1 (Severe tailing)1.1 (Symmetrical)1.2 (Symmetrical)
MS Sensitivity (ESI+ Signal) Low (Severe ion suppression)Very High (Enhanced desolvation)High
Enantiomeric Resolution (Rs) N/A (Achiral)N/A (Achiral)2.4 (Baseline resolution)
Optimal Application Non-polar process impuritiesChemical purity of the API Enantiomeric excess (ee) validation

Purity Validation Decision Workflow

The logical progression of method selection is visualized below. This workflow ensures that both polar chemical impurities and chiral inversions are accurately quantified.

LCMS_Workflow Start Target Compound: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine ChemPurity Chemical Purity (Process Impurities) Start->ChemPurity EnantPurity Enantiomeric Purity (Chiral Inversion/Isomers) Start->EnantPurity RPLC RPLC-MS (C18) Issue: Void Volume Elution ChemPurity->RPLC Non-polar check HILIC HILIC-MS (Amide) Benefit: High Retention & MS Signal ChemPurity->HILIC Polar amine check Chiral Chiral LC-MS (Crown Ether CSP) EnantPurity->Chiral (1S) Enantiomer check Validation Validated Purity Profile (ICH Q2 Compliant) HILIC->Validation Chiral->Validation

Decision workflow for LC-MS purity validation of chiral polar amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. The following protocols incorporate built-in system suitability tests (SST) and spike-recovery steps mandated by ICH Q2(R2) guidelines[6].

Protocol A: Chemical Purity via HILIC-MS

Objective: Quantify synthetic impurities and degradation products without void-volume interference.

  • Column Selection: Amide-bonded stationary phase (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.125% formic acid (pH ~3.0 ensures the primary amine remains fully protonated for stable retention)[3].

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start at 95% B (weak solvent in HILIC). Hold for 1 min, then linearly decrease to 50% B over 8 minutes to elute highly polar impurities.

  • MS Parameters: ESI positive mode. Optimize capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • Self-Validation Step: Inject a diluent blank to confirm the absence of column carryover. Follow with an SST injection containing the API spiked with a known polar impurity at 0.1% (w/w). The run is only valid if the signal-to-noise (S/N) ratio of the 0.1% spike is ≥ 10, proving the method's sensitivity and specificity[6].

Protocol B: Enantiomeric Purity via Chiral LC-MS

Objective: Baseline resolve and quantify trace levels of the (1S)-enantiomer.

  • Column Selection: Crown Ether CSP (e.g., 3.0 µm, 2.1 x 150 mm). This phase is explicitly chosen because its cavity size perfectly accommodates the spatial geometry of protonated primary amines[4].

  • Mobile Phase Preparation: Isocratic elution using Methanol/Water (80:20, v/v) containing 0.1% Formic acid and 5 mM Ammonium acetate. The acidic modifier is critical to protonate the amine, enabling the host-guest inclusion complex.

  • Flow Rate & Temperature: 0.3 mL/min at 20°C. Mechanistic note: Lower temperatures thermodynamically favor the formation of the transient diastereomeric complexes, increasing the separation factor (α).

  • Self-Validation Step: Prepare a validation sample of the (1R) target spiked with exactly 0.5% of the (1S) enantiomer. The system is validated if the resolution (Rs) between the (1R) and (1S) peaks is > 1.5, and the calculated recovery of the (1S) spike falls within 90–110%[6].

References

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis LabRulez LCMS
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics N
  • U.S.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Semantic Scholar
  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chrom

Sources

Validation

Physicochemical Profiling: The Causality of Oxygen vs. Sulfur

Oxazole vs. Thiazole Amine Bioisosteres: A Comprehensive Guide to Scaffold Optimization In contemporary drug discovery, the replacement of metabolically labile or pharmacokinetically suboptimal functional groups—such as...

Author: BenchChem Technical Support Team. Date: March 2026

Oxazole vs. Thiazole Amine Bioisosteres: A Comprehensive Guide to Scaffold Optimization

In contemporary drug discovery, the replacement of metabolically labile or pharmacokinetically suboptimal functional groups—such as amides, esters, or basic amines—with heterocyclic bioisosteres is a foundational strategy. Among the most frequently deployed five-membered aromatic heterocycles are 1,3-oxazole and 1,3-thiazole . While structurally analogous, the substitution of an oxygen atom for a sulfur atom fundamentally alters the stereoelectronic landscape of the scaffold.

This guide provides an objective, data-driven comparison of oxazole and thiazole bioisosteres, detailing the physicochemical causality behind their behavior, their impact on structural biology, and self-validating experimental workflows for their evaluation.

The pharmacological divergence between oxazole and thiazole is rooted in the fundamental atomic properties of oxygen and sulfur. These differences dictate the electron density distribution across the heteroaromatic ring, directly influencing basicity, lipophilicity, and hydrogen-bonding capacity [1].

  • Basicity (pKa): Thiazole is a weak base with a conjugate acid pKa of ~2.5, whereas oxazole is significantly less basic (pKa ~0.8) [1]. Causality: Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) on the ring system. This pulls electron density away from the nitrogen lone pair, rendering it less available for protonation. Sulfur, being less electronegative and larger, allows the nitrogen in thiazole to retain more electron density, marginally increasing its basicity.

  • Lipophilicity (logP/logD): Thiazoles consistently exhibit higher lipophilicity than their oxazole counterparts. Causality: The sulfur atom possesses a larger atomic radius and an expanded, more polarizable electron cloud compared to oxygen, which increases the overall hydrophobicity of the scaffold.

  • Hydrogen Bonding: While the nitrogen atom in both rings serves as a strong hydrogen-bond acceptor, the chalcogen atoms behave differently. The oxygen in oxazole is a notoriously poor H-bond acceptor because its lone pairs are heavily delocalized into the aromatic sextet. Conversely, sulfur can engage in highly specific, directional non-covalent interactions, such as chalcogen bonding (S···O) or S···halogen contacts, which oxazole cannot mimic[4].

Table 1: Physicochemical Comparison of Oxazole and Thiazole Scaffolds
PropertyOxazoleThiazoleStructural Causality
Heteroatom Oxygen (O)Sulfur (S)Fundamental atomic radius and electronegativity differences.
Conjugate Acid pKa ~0.8~2.5Oxygen's stronger inductive effect depletes N-lone pair density.
Lipophilicity (logP) LowerHigherSulfur's larger electron cloud increases molecular polarizability.
Aromaticity Index LowerHigherThiazole exhibits greater delocalization energy than oxazole.
H-Bond Acceptor N (Strong), O (Very Weak)N (Strong), S (Weak)O participates in the aromatic sextet; S forms unique S···X contacts.

Structural Biology and Scaffold Selection Logic

When replacing an amide bond to improve membrane permeability or resist enzymatic hydrolysis, the choice between oxazole and thiazole depends on the specific geometry and electronic demands of the target binding pocket.

For example, in the optimization of VEGFR-2 inhibitors, the incorporation of a thiazole ring often yields higher potency than an oxazole ring. This is driven by the thiazole sulfur's ability to stabilize transient conformations via intramolecular S···N or S···halogen interactions that the oxazole oxygen cannot support due to its smaller size and higher electronegativity [4].

ScaffoldSelection Start Amide/Amine Liability Identified (Poor ADME / Hydrolysis) Decision Primary Optimization Vector? Start->Decision Path1 Increase Lipophilicity & Enable S-Halogen Contacts Decision->Path1 Target Binding Path2 Increase Polarity & Lower Basic pKa Decision->Path2 Target Solubility Thiazole Select Thiazole (pKa ~2.5, Higher logP) Path1->Thiazole Oxazole Select Oxazole (pKa ~0.8, Lower logP) Path2->Oxazole

Fig 1: Decision matrix for selecting between oxazole and thiazole bioisosteres in lead optimization.

Metabolic Stability and ADME Profiling

Metabolic liability is a primary driver for bioisosteric replacement. Heterocycles are frequently targeted by Cytochrome P450 (CYP450) enzymes.

Oxazoles are generally more electron-rich at specific positions than their corresponding isoxazole or thiazole counterparts, making them highly susceptible to CYP-mediated oxidation (typically at the C-2 or C-5 positions). This oxidation often leads to rapid ring-opening and the formation of reactive, potentially toxic metabolites [2].

Replacing an oxazole with a thiazole frequently mitigates this liability. The thiazole ring is less electron-rich and possesses higher aromatic stabilization energy, making it significantly more resistant to oxidative ring cleavage [2].

Table 2: Matched-Pair Pharmacokinetic Case Study (Representative Data)
ScaffoldCompoundIn Vitro CL_int (HLM)In Vitro CL_int (MLM)Primary Metabolic Fate
Oxazole Analog AHigh (>50 µL/min/mg)High (>60 µL/min/mg)CYP-mediated ring opening / C-2 oxidation.
Thiazole Analog BLow (<15 µL/min/mg)Low (<20 µL/min/mg)Metabolically stable; clearance shifted to side chains.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these bioisosteres, rigorous, self-validating experimental workflows must be employed. Below are the gold-standard protocols for evaluating the physicochemical and metabolic properties of oxazole and thiazole derivatives.

Protocol A: High-Throughput pKa Determination via Capillary Electrophoresis (CE)

Traditional potentiometric titration struggles with the low aqueous solubility typical of lipophilic thiazoles. Capillary Electrophoresis (CE) offers a self-validating alternative by measuring electrophoretic mobility as a function of pH.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 10.0 (using phosphate, acetate, and borate systems) at a constant ionic strength (e.g., 50 mM).

  • Sample Preparation: Dissolve the oxazole/thiazole analytes in DMSO (10 mM stock), then dilute to 50 µM in the respective running buffers. Include a neutral electroosmotic flow (EOF) marker (e.g., DMSO trace or mesityl oxide) and a reference standard with a known pKa (e.g., pyridine) as an internal system suitability control.

  • Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5 s) into a fused-silica capillary. Apply a voltage of 20 kV and monitor UV absorbance at 254 nm.

  • Data Processing (Self-Validation): Plot the effective electrophoretic mobility against the buffer pH. The inflection point of the resulting sigmoidal curve mathematically dictates the pKa. The inclusion of the reference standard ensures the buffer pH and ionic strength calculations are accurate.

Protocol B: In Vitro Microsomal Stability Assay (HLM/MLM)

To quantify the metabolic resilience of the heterocycles against CYP450 enzymes.

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Pre-Incubation: Add the test compound (final concentration 1 µM, max 0.1% DMSO) to the master mix. Pre-incubate at 37°C for 5 minutes. Control Step: Prepare a parallel "No-NADPH" control plate to rule out chemical instability or non-CYP-mediated degradation.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes and precipitates the microsomal proteins, permanently halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance (

    
    ).
    

MicrosomalAssay Step1 Incubate Compound + HLM/MLM + NADPH Step2 Quench Reaction (Cold Acetonitrile) Step1->Step2 Step3 Centrifuge & Extract Supernatant Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate CL_int (Intrinsic Clearance) Step4->Step5

Fig 2: Standardized workflow for in vitro microsomal stability assessment of heterocyclic scaffolds.

Conclusion

The selection between an oxazole and a thiazole bioisostere is rarely a simple 1:1 swap; it is a calculated stereoelectronic maneuver. Oxazoles are highly effective when the goal is to lower basicity, increase polarity, or act as a rigid, planar structural spacer. However, their susceptibility to CYP-mediated ring opening can be a critical liability. Thiazoles, conversely, offer superior metabolic stability, enhanced lipophilicity, and the unique ability of the sulfur atom to engage in complex binding pocket interactions, making them a privileged scaffold in modern lead optimization.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at:[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at:[Link]

  • Al-Suwaidan, I. A., et al. (2022). Beyond Bioisosterism: New Concepts in Drug Discovery (Structures and IC50 values of thiazole versus oxazole isosteres). ResearchGate. Available at:[Link]

Comparative

A Comparative Guide to Reference Standards and Analytical Methodologies for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a chiral primary amine of interest in pharmaceutical research and development. The accur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a chiral primary amine of interest in pharmaceutical research and development. The accurate determination of its enantiomeric purity is critical for ensuring the safety and efficacy of potential drug candidates. This guide provides a comprehensive overview of the current landscape for sourcing reference materials and a comparative analysis of analytical methodologies for the chiral separation and quantification of this compound. Due to the limited availability of certified reference standards for the specific (1R)-enantiomer, this document emphasizes the practical approaches for in-house qualification of materials and a detailed comparison of suitable analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The Challenge: Sourcing a Certified Reference Standard

A thorough search of commercial suppliers reveals a significant challenge: the lack of a readily available, certified reference standard for (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine. While some chemical vendors offer the racemic mixture or structurally similar compounds, a dedicated, pharmacopeial-grade standard for the (1R)-enantiomer is not currently listed in major catalogs. This scarcity necessitates a proactive approach from researchers to source and qualify their own reference material.

Table 1: Availability of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine and Related Compounds

Compound NameEnantiomeric FormPuritySupplier ExamplesNotes
1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amineRacemic≥95%Available through various chemical synthesis suppliers.Suitable for method development and as a starting material for chiral separation.
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine(1R)-enantiomerVaries (often custom synthesis)Custom synthesis providers.Requires in-house characterization and qualification as a reference standard.
(R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride(R)-enantiomer98%Fluorochem[1]A structurally similar compound that may be useful for initial analytical explorations.
1-(3-Methylisoxazol-5-yl)ethan-1-amineRacemic≥98%ChemScene[2]Another related chiral amine that can serve as a model for method development.
1-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amineRacemicNot specifiedSigma-Aldrich[3]A thiazole analog that shares structural similarities.

Given this landscape, laboratories will likely need to pursue one of two paths:

  • Custom Synthesis: Engage a reputable custom synthesis provider to produce the (1R)-enantiomer. This approach offers the highest likelihood of obtaining the desired material but requires rigorous analytical characterization upon receipt.

  • Preparative Chiral Separation: Purchase the racemic mixture and perform in-house preparative chiral chromatography to isolate the (1R)-enantiomer. This is a cost-effective option for laboratories with the necessary equipment and expertise.

In either scenario, the isolated and purified (1R)-enantiomer must be thoroughly characterized to establish its identity, purity, and enantiomeric excess, thereby qualifying it as an in-house reference standard.

Comparative Analysis of Analytical Methodologies

The analysis of chiral primary amines such as (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is predominantly achieved through chromatographic techniques.[4] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used methods.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique for enantiomeric separations.[4] The choice of the chiral stationary phase is the most critical parameter for achieving a successful separation. For chiral amines, polysaccharide-based CSPs are often the first choice due to their broad applicability.[6][7]

Table 2: Comparison of Chiral HPLC Stationary Phases for Amine Separation

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-based Chiralpak® AD, Chiralcel® ODHydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[7]Broad enantioselectivity, robust, available in a variety of modifications.[6]Can be sensitive to mobile phase composition.
Cyclofructan-based Larihc® CF6-PInclusion complexation, hydrogen bonding, and dipole-dipole interactions.Excellent for primary amines, offers unique selectivity.[5]May require specific mobile phase additives for optimal performance.
Macrocyclic Glycopeptide CHIROBIOTIC™ V, TMultiple interaction modes including ionic, hydrogen bonding, and inclusion complexation.Broad applicability, can be used in multiple mobile phase modes.Can be more expensive than other CSP types.

Experimental Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "greener" and often faster alternative to normal-phase HPLC for chiral separations.[5] It utilizes supercritical carbon dioxide as the primary mobile phase component, significantly reducing organic solvent consumption.

Table 3: Comparison of HPLC vs. SFC for Chiral Amine Analysis

ParameterChiral HPLC (Normal Phase)Chiral SFC
Primary Mobile Phase n-Hexane, HeptaneSupercritical CO₂
Co-solvent Alcohols (IPA, EtOH)Methanol, Ethanol
Speed Moderate to long run timesFast separations due to low viscosity of the mobile phase.[5]
Solvent Consumption HighSignificantly lower organic solvent usage.[5]
Resolution Generally highOften provides higher efficiency and resolution.
Cost Lower initial instrument costHigher initial instrument cost.
Alternative and Complementary Techniques

While chromatographic methods provide definitive separation and quantification, other techniques can be valuable for preliminary analysis and high-throughput screening.

  • Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs): NMR can be used to determine enantiomeric excess by adding a chiral solvating agent that induces chemical shift differences between the enantiomers. This method is non-destructive but generally less accurate than chromatography.[8]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and can be used for quantitative analysis in high-throughput screening formats.[9]

Recommended Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the development of a robust chiral HPLC method for the analysis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine.

Objective: To resolve the enantiomers of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine and determine the enantiomeric purity of the (1R)-isomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA) and Diethylamine (DEA) for mobile phase modification

  • Racemic 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

  • (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (in-house standard)

Experimental Workflow Diagram:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., Hexane/IPA with additive) D Equilibrate Column A->D B Prepare Racemic Standard (~1 mg/mL in mobile phase) E Inject Racemic Standard B->E C Prepare (1R)-Enantiomer Sample (~1 mg/mL in mobile phase) F Inject (1R)-Enantiomer Sample C->F D->E D->F G Identify Enantiomer Peaks E->G F->G H Calculate Resolution G->H I Determine Enantiomeric Excess H->I

Caption: Step-by-step chiral HPLC analysis workflow.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v).

    • For this primary amine, add 0.1% (v/v) of Diethylamine (DEA) to the mobile phase to improve peak shape and reduce tailing.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic standard and the in-house (1R)-enantiomer standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (or the UV maxima of the compound)

    • Injection Volume: 10 µL

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

    • Inject the (1R)-enantiomer sample to confirm the elution order and determine its enantiomeric purity.

  • Data Analysis:

    • Identify the peaks corresponding to the (1R) and (1S) enantiomers based on the injection of the racemic and single-enantiomer samples.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

    • Calculate the enantiomeric excess (% ee) of the (1R)-enantiomer sample using the following formula: % ee = [ (Area(1R) - Area(1S)) / (Area(1R) + Area(1S)) ] x 100

Method Optimization:

If the initial conditions do not provide adequate separation (Rs < 1.5), consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to IPA (e.g., 95:5, 80:20). Decreasing the percentage of the alcohol modifier will generally increase retention and may improve resolution.

  • Alcohol Modifier: Substitute IPA with ethanol, which can sometimes provide different selectivity.

  • Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution, at the cost of longer analysis time.

  • Temperature: Adjusting the column temperature can also impact selectivity.

Conclusion

The analysis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine presents a challenge due to the lack of commercially available certified reference standards. However, by employing a systematic approach to in-house standard qualification and a logical method development strategy, researchers can confidently and accurately determine the enantiomeric purity of this compound. Chiral HPLC and SFC with polysaccharide-based stationary phases are the recommended primary analytical techniques. This guide provides a framework for comparing these methods and a detailed protocol to serve as a starting point for developing a robust, in-house analytical procedure.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). Nature Protocols. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Executive Safety Summary Chemical Identity: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Class: Chiral Heterocyclic Primary Amine Primary Hazards: Corrosivity (Skin/Eye), Respiratory Irritation, Potential Sensitization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Chemical Identity: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine Class: Chiral Heterocyclic Primary Amine Primary Hazards: Corrosivity (Skin/Eye), Respiratory Irritation, Potential Sensitization.[1]

Handling (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine requires strict adherence to Biosafety Level 1 (BSL-1) standards enhanced with Chemical Hygiene Plan (CHP) protocols for corrosive amines.[1] As a primary amine attached to an oxazole ring, this compound exhibits high basicity and nucleophilicity.[1]

Critical Warning: In the absence of compound-specific toxicological data (common for novel chiral intermediates), you must apply the Precautionary Principle . Treat this substance as a Category 1B Skin Corrosive and a Category 1 Eye Damaging agent until proven otherwise.[1]

Risk Assessment & Hazard Architecture

To select the correct PPE, we must understand the causality of the hazard.[1] The safety profile of this molecule is driven by two functional moieties:[2][3]

  • The Primary Amine (–NH₂):

    • Mechanism: Protonation in aqueous environments (mucous membranes, eyes) generates hydroxide ions (

      
      ), leading to alkaline hydrolysis of proteins and liquefactive necrosis.[1]
      
    • Risk: Instantaneous, irreversible corneal damage; chemical burns to exposed skin.[1]

  • The 1,3-Oxazole Ring:

    • Mechanism: While generally stable, the oxazole ring adds lipophilicity, potentially increasing dermal absorption rates compared to simple alkyl amines.[1]

    • Risk: Systemic toxicity if the barrier (skin/lung) is breached.[1]

Hazard Classification (Derived from SAR Analysis)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation1B (Assumed)DANGERCauses severe skin burns and eye damage.[1][4]
Serious Eye Damage1DANGERCauses serious eye damage.[1][2][4][5]
STOT - Single Exposure3WARNINGMay cause respiratory irritation.[1][6][7]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[1] The following matrix is designed to create a self-validating barrier system.

PPE ComponentSpecificationRationale & Causality
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient.[1] Amine vapors can bypass side shields, reacting with eye moisture to cause chemical conjunctivitis.[1] Goggles provide a vapor seal.[1]
Hand Protection (Primary) Nitrile Rubber (Min.[1] thickness: 0.11 mm)Provides splash protection.[1] Nitrile has excellent resistance to aliphatic amines.[1]
Hand Protection (Secondary) Laminate Film (Silver Shield) or Thick Nitrile (0.2 mm+)Required for prolonged handling. If handling pure oil/liquid, use double-gloving (Laminate under Nitrile) to prevent permeation.
Body Protection Lab Coat (Poly/Cotton) + Chemical Apron The apron protects the torso from splashes during transfer. Cotton absorbs; the apron repels.[1]
Respiratory Protection Fume Hood (Face velocity: 80–100 fpm)Primary Control. If work outside hood is unavoidable (e.g., weighing balance maintenance), use a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1]

Operational Handling Protocol

Workflow Visualization

The following diagram outlines the logical flow for handling this amine to minimize contamination vectors.

HandlingProtocol cluster_Liquid Liquid / Oil Handling cluster_Solid Solid Handling Start START: Material Retrieval Check Check State: Solid (Salt) vs Liquid (Free Base) Start->Check Syringe Use Gas-Tight Syringe (Avoid pouring) Check->Syringe Liquid Balance Analytical Balance inside Vented Enclosure Check->Balance Solid Septum Transfer via Septum (Closed System) Syringe->Septum Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Septum->Reaction Static Use Anti-Static Gun (Prevent scattering) Balance->Static Static->Reaction Cleanup Decontamination (Weak Acid Wash) Reaction->Cleanup

Figure 1: Decision logic for handling (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine based on physical state.

Step-by-Step Methodology

A. Preparation (The "Clean" Zone)

  • Verify Engineering Controls: Ensure the fume hood is operational. Tape a flow strip to the sash to visually verify negative pressure.[1]

  • Glove Layering: Don inner nitrile gloves (inspection layer) followed by outer nitrile gloves (sacrificial layer).[1]

  • Neutralizer Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1] This acts as your immediate "kill switch" for spills.[1]

B. Transferring the Chemical

  • If Liquid (Free Base):

    • Do not pour. Pouring amines creates invisible vapor trails.[1]

    • Use a positive displacement pipette or a glass syringe with a long needle.[1]

    • Keep the receiving vessel under an inert atmosphere (Nitrogen/Argon) to prevent the amine from reacting with atmospheric

      
       to form carbamates (which alters stoichiometry).[1]
      
  • If Solid (Hydrochloride/Salt):

    • Use an anti-static gun on the spatula and weighing boat.[1] Amine salts are often hygroscopic and static-prone.[1]

    • Weigh inside the hood.[1] If the balance is outside, use a secondary containment vessel (jar with lid) to transport the weighed material.[1]

C. Reaction Setup

  • Add the amine last or dropwise if the reaction is exothermic.[1]

  • Immediately wipe the threads of the stock bottle with a Kimwipe dampened in the dilute acid solution before recapping.[1] This prevents "crust" formation (amine carbonate) that can compromise the seal.[1]

Emergency Response & Decontamination

This protocol uses a Self-Validating Cleaning System . You cannot "see" amine contamination; you must chemically neutralize it.[1]

Spill Response (Small Scale < 10 mL/g):

  • Evacuate & Ventilate: Close the hood sash immediately.

  • Neutralize: Apply the dilute acetic acid or citric acid solution to the spill.[1]

    • Validation: Use pH paper.[1] The spill area should test acidic (pH 3-5) before you attempt to wipe it up.[1]

  • Absorb: Use vermiculite or chemical absorbent pads.[1]

  • Disposal: Place waste in a bag labeled "Hazardous Waste - Corrosive Amine."[1]

Exposure Response:

  • Skin Contact: Flush with water for 15 minutes.[1][4][6][8][9][10] Do not use vinegar on skin burns (exothermic reaction risk); use water only.[1]

  • Eye Contact: Flush for 15 minutes holding eyelids open.[1][4][9] Time is tissue; immediate irrigation determines the preservation of sight.[1]

Disposal Logistics

Compliance with 40 CFR 261 (RCRA) is mandatory.[1]

  • Segregation: Do not mix amine waste with oxidizing acids (Nitric, Perchloric).[1] This creates a hypergolic (explosive) risk.[1]

  • Labeling: Label the waste container clearly:

    • Content: (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine solution.[1]

    • Hazard:[5][11][12] Corrosive, Flammable (if in organic solvent).[1]

  • Disposal Method:

    • Preferred: Incineration at a licensed facility.[1] High-temperature incineration (

      
      ) ensures complete destruction of the nitrogen heterocycle.[1]
      
    • Prohibited: Never dispose of down the drain. Amines are toxic to aquatic life and disrupt municipal water treatment bacteria.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776306, 1-(5-Methyl-1,2-oxazol-3-yl)methanamine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Oxazole derivatives and primary amines.[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press.[1] Retrieved from [Link]

Sources

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